2-Methylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACBBRLMWHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239410 | |
| Record name | 2-Methylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-37-2 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylimidazo(1,2-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylimidazo[1,2-a]pyridine is a prominent heterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold, a class of molecules that has garnered significant attention in medicinal chemistry and materials science.[1][2] This bicyclic system, featuring a bridgehead nitrogen atom, is a key structural motif in numerous biologically active compounds and approved drugs, including Zolpidem, Alpidem, and Zolimidine.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of the core molecule, this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[1][2] A common and straightforward approach for the synthesis of this compound involves the reaction of 2-aminopyridine with an α-haloketone, specifically chloroacetone.
General Reaction Scheme
The synthesis proceeds via the initial N-alkylation of the pyridine ring of 2-aminopyridine by chloroacetone, followed by an intramolecular cyclization to form the fused imidazole ring.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods.[6]
Materials:
-
2-Aminopyridine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or another suitable solvent
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction and workup
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add sodium bicarbonate (2 equivalents).
-
To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Data | Reference |
| ¹H NMR | δ (ppm): 2.44 (s, 3H, -CH₃), 6.88 (t, 1H, 6-H), 7.25 (t, 1H, 7-H), 7.42 (d, 1H, 8-H), 8.65 (d, 1H, 5-H) | [6] |
| ¹³C NMR | Specific chemical shifts can be found in the literature.[7] | [7] |
| IR (cm⁻¹) | Characteristic peaks for C=N, C=C stretching, and C-H bending vibrations. | [6][8] |
| Mass Spec. | m/z: 132.16 (M⁺) | [9][10] |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Biological Significance and Signaling Pathways
While the specific signaling pathways for the parent this compound are not extensively detailed in the public domain, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[11][12] Derivatives of this core have been shown to interact with a variety of biological targets. For instance, certain derivatives act as inhibitors of enzymes like phosphodiesterases and kinases, while others are ligands for G-protein coupled receptors (GPCRs).[4] The anxiolytic and hypnotic effects of drugs like Zolpidem are mediated through their interaction with GABA-A receptors.
The broad range of biological activities suggests that the imidazo[1,2-a]pyridine scaffold can be tailored to interact with diverse biological targets. Further research into the specific mechanisms of action of this compound and its simple derivatives could unveil novel therapeutic applications.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H8N2 | CID 136742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methylimidazo(1,2-a)pyridine [webbook.nist.gov]
- 11. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Methylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for obtaining this data, and presents logical workflows for spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₈N₂) is a bicyclic aromatic compound with a molecular weight of approximately 132.16 g/mol .[1][2] Its structure consists of a pyridine ring fused to an imidazole ring, with a methyl group at the 2-position. Spectroscopic analysis is crucial for confirming the identity and purity of this compound after synthesis.
-
NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, revealing the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy identifies the functional groups and bond vibrations present in the molecule.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern, which aids in structural elucidation.
The following sections present the anticipated spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure.
¹H NMR Data
The ¹H NMR spectrum will show signals for the aromatic protons on the pyridine and imidazole rings, as well as a characteristic singlet for the methyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.0 - 8.2 | d | ~6.8 | 1H |
| H-8 | ~7.5 - 7.7 | d | ~9.0 | 1H |
| H-3 | ~7.4 - 7.5 | s | - | 1H |
| H-7 | ~7.0 - 7.2 | ddd | ~9.0, 6.7, 1.2 | 1H |
| H-6 | ~6.6 - 6.8 | td | ~6.8, 1.2 | 1H |
| CH₃ (at C-2) | ~2.4 - 2.5 | s | - | 3H |
| Note: Predicted values are based on data for similar imidazo[1,2-a]pyridine structures. The exact chemical shifts can vary depending on the solvent and concentration. |
¹³C NMR Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-8a | ~144 - 146 |
| C-5 | ~124 - 126 |
| C-7 | ~123 - 125 |
| C-8 | ~116 - 118 |
| C-6 | ~111 - 113 |
| C-3 | ~108 - 110 |
| CH₃ (at C-2) | ~16 - 18 |
| Note: Predicted values are based on data for similar imidazo[1,2-a]pyridine structures.[3] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational frequencies of the bonds within the molecule. For this compound, the spectrum is characterized by absorptions corresponding to aromatic C-H stretching, C=C and C=N bond stretching, and C-H bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2950 - 2850 | Aliphatic C-H Stretch (CH₃) | Weak |
| 1640 - 1590 | C=N Stretch | Strong |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Strong |
| 1400 - 1300 | C-H Bend (CH₃) | Medium |
| 1250 - 1000 | C-N Stretch | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| Note: These are typical ranges. The exact peak positions can be found in experimental data for imidazo[1,2-a]pyridine.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M⁺•). The fragmentation pattern gives clues about the molecule's structure. For this compound, electron ionization (EI) is a common method.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Ion | Relative Intensity |
| 132 | [M]⁺• (Molecular Ion) | High |
| 131 | [M-H]⁺ | Moderate |
| 117 | [M-CH₃]⁺ | Low |
| 105 | [M-HCN]⁺• | Moderate |
| 92 | [C₆H₆N]⁺ | Moderate |
| 78 | [C₅H₄N]⁺ | High (Base Peak) |
| Note: The molecular ion is expected to be prominent due to the aromatic nature of the compound.[1] The fragmentation pattern is predicted based on the stable pyridine fragment. |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters : Utilize proton decoupling. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the sample with ~100 mg of dry, powdered KBr in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Acquisition : Place the salt plate or KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan : Record a background spectrum of the empty spectrometer (or a clean salt plate/pure KBr pellet).
-
Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. For GC-MS, a solution is injected into the gas chromatograph, which separates the compound before it enters the mass spectrometer.[1] For direct infusion, the solution is introduced directly into the ion source.
-
Ionization : Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion [M+H]⁺.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of ions at each m/z value.
-
Data Analysis : The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to support the proposed structure.
Visualization of Analytical Workflows
Diagrams created using Graphviz illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for the synthesis and spectroscopic confirmation of an organic compound.
Caption: Logical relationships for the structure elucidation of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural features make it an attractive starting point for the design of novel drugs targeting a wide array of biological targets.[3][4] This guide focuses specifically on 2-methylimidazo[1,2-a]pyridine, a fundamental derivative that serves as a crucial building block in synthetic and medicinal chemistry. We will explore its chemical properties, spectroscopic signature, and characteristic reactivity, providing detailed experimental protocols and conceptual diagrams to support advanced research and development.
Physicochemical and Spectroscopic Properties
The inherent properties of this compound are foundational to its application in drug design and synthesis. Key quantitative data are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [5][6][7] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| CAS Number | 934-37-2 | [5][6][8] |
| Appearance | White Fused Solid | [8] |
| Melting Point | 36.0 - 45.0 °C | [8] |
| XLogP3 (Computed) | 2.2 | [5] |
| Topological Polar Surface Area | 17.3 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the characterization of this compound and its derivatives. Representative spectral data are provided below.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | The proton NMR spectrum typically shows characteristic signals for the pyridine and imidazole rings. Protons on the pyridine ring appear between δ 6.7 and 9.0 ppm.[9] The methyl group at the C2 position gives a characteristic singlet. |
| ¹³C NMR (CDCl₃) | The carbon NMR spectrum displays distinct signals for the eight carbon atoms. Aromatic and alkene regions often overlap (120-170 ppm).[10] Quaternary carbons are typically weak.[10] |
| Infrared (IR) | The IR spectrum for derivatives shows characteristic peaks, such as C=O stretching around 1654-1690 cm⁻¹ for carboxylated analogues.[11] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z = 132.[5] Fragmentation patterns often involve the stable heterocyclic core. For substituted analogs, a characteristic fragmentation is the homolytic cleavage of bonds at the C3 position.[12] |
Synthesis and Reactivity
The synthesis of the this compound core is well-established, typically involving the condensation of a 2-aminopyridine with an appropriate three-carbon electrophile.
General Synthesis
The most common route involves the reaction of 2-aminopyridine with an α-haloketone, such as chloroacetone, or its synthetic equivalent.[1] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Caption: General synthetic workflow for this compound.
Chemical Reactivity
The reactivity of the this compound scaffold is dominated by its electron-rich nature, particularly at the C3 position of the imidazole ring. This site is highly susceptible to electrophilic and radical attack.
Caption: Reactivity map of the this compound core.
-
C3-Functionalization : The C3 position is the principal site for a wide range of functionalization reactions.
-
Formylation : Direct C-H formylation at the C3 position can be achieved using various reagents, including dimethyl sulfoxide (DMSO) as a carbon source, often catalyzed by copper or iron salts with molecular oxygen as the oxidant.[13][14][15]
-
Sulfonylation/Sulfenylation : The C3 position can be readily sulfonylated or sulfenylated. For instance, an iron-catalyzed three-component reaction with sodium sulfinates and DMA affords 3-sulfonylmethyl derivatives.
-
Halogenation and Nitration : Electrophilic substitution with halogens (chlorination, bromination) and nitrating agents occurs selectively at the C3 position.
-
Visible Light-Induced Reactions : Recent advances have enabled various C-H functionalizations at C3 under visible light catalysis, including trifluoroethylation.
-
Role in Drug Development and Biological Activity
The this compound scaffold is a cornerstone in the development of new therapeutic agents due to its ability to interact with various biological targets.
-
Antituberculosis Agents : Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis. Specifically, this compound-3-carbohydrazides have been identified as inhibitors of pantothenate synthetase (PS), an essential enzyme in the coenzyme A biosynthetic pathway of Mtb.[3][16][17] Inhibition of this pathway is a promising strategy for developing new antitubercular drugs.[18][19]
-
Kinase Inhibitors : The scaffold is prevalent in the design of kinase inhibitors for oncology. Derivatives have been developed as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a key target in various cancers.[20][21] Furthermore, novel imidazo[1,2-a]pyridines have been shown to inhibit the AKT/mTOR signaling pathway, inducing apoptosis in cancer cells.[4] This highlights the versatility of the scaffold in targeting critical cell survival pathways.
Caption: Role of derivatives as kinase inhibitors in signaling pathways.
Detailed Experimental Protocols
To facilitate practical application, detailed methodologies for key reactions are provided.
Protocol 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
This two-step protocol is adapted from methodologies used to create precursors for antitubercular agents.[22]
Step A: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-4-picoline (1.0 eq) in dimethoxyethane (DME), add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 48 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the ethyl ester product.
Step B: Saponification to the Carboxylic Acid
-
Dissolve the ethyl ester from Step A in ethanol.
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 5-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 using 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the title carboxylic acid.
Protocol 2: Copper-Catalyzed C3-Formylation using DMSO
This protocol describes a direct C-H functionalization to install a versatile formyl group at the C3 position.[13][15]
-
In a reaction vessel, combine this compound (1.0 mmol), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as both the formylating agent and the solvent.
-
Seal the vessel and purge with oxygen gas (or use an oxygen balloon).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound-3-carbaldehyde.
This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound. Its privileged structure and versatile reactivity, especially at the C3 position, solidify its importance as a key building block for the development of novel pharmaceuticals. The provided protocols and diagrams serve as a practical resource for researchers engaged in the synthesis and application of this valuable heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8N2 | CID 136742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Methylimidazo(1,2-a)pyridine [webbook.nist.gov]
- 8. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 20. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and wide range of biological activities have established it as a "privileged" structure in drug discovery, leading to the development of several successful therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the imidazo[1,2-a]pyridine scaffold, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.
Discovery and Historical Context
The first synthesis of the imidazo[1,2-a]pyridine scaffold is credited to the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin) in 1925. The classical method, now known as the Chichibabin reaction for imidazo[1,2-a]pyridines, involves the condensation of a 2-aminopyridine with an α-haloketone. This fundamental reaction laid the groundwork for the exploration of this new class of heterocyclic compounds. Early investigations focused on understanding the chemical reactivity and physical properties of this novel scaffold. However, it was the discovery of the biological activities of its derivatives decades later that truly propelled the imidazo[1,2-a]pyridine core into the spotlight of medicinal chemistry.
Evolution of Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the original Chichibabin reaction. Modern methods offer improved yields, greater substrate scope, and more environmentally friendly conditions.
The Classical Approach: Chichibabin Reaction
The traditional synthesis involves the reaction of a 2-aminopyridine with an α-haloketone, typically in the presence of a base or under heating. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Modern Synthetic Strategies
Over the years, numerous innovative methods have been developed to synthesize the imidazo[1,2-a]pyridine scaffold. A significant advancement is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide.[1] This multicomponent approach allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyridines.
Other notable modern methods include:
-
Copper-catalyzed reactions: Various copper-catalyzed protocols have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and terminal alkynes or ketones.[2]
-
Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for both classical and modern synthetic routes.
-
Solvent-free and catalyst-free conditions: In line with the principles of green chemistry, several methods have been reported that proceed efficiently without the need for a solvent or a catalyst.[3]
The following diagram illustrates the logical progression from classical to modern synthetic approaches for the imidazo[1,2-a]pyridine core.
Data Presentation: A Comparative Look at Synthetic Yields
The following tables summarize quantitative data for the synthesis of representative imidazo[1,2-a]pyridine derivatives using both classical and modern methodologies.
Table 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine
| Entry | 2-Aminopyridine | α-Haloketone | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Phenacyl bromide | NaHCO₃ | Ethanol | Reflux | 4 | 85 | [4] |
| 2 | 2-Aminopyridine | Phenacyl bromide | DBU | aq. Ethanol | RT | 0.5 | 94 | [3] |
| 3 | 2-Aminopyridine | Phenacyl bromide | Ionic Liquid | Solvent-free (MW) | 100 | 0.008 | 98 |
Table 2: Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol (MW) | 80 | 0.17 | 95 | [5] |
| 2 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Yb(OTf)₃ | DCM/MeOH (MW) | 100 | 1 | 92 | [6] |
| 3 | 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Ethanol (MW) | 80 | 0.25 | 91 | [7] |
Experimental Protocols
General Procedure for the Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Phenacyl bromide (1.0 mmol, 199 mg)
-
Sodium bicarbonate (1.2 mmol, 101 mg)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-aminopyridine in ethanol, add sodium bicarbonate.
-
Add phenacyl bromide to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg)
-
Scandium(III) triflate (10 mol%, 49 mg)
-
Methanol (5 mL)
Procedure:
-
In a microwave vial, combine 2-aminopyridine, benzaldehyde, and scandium(III) triflate in methanol.
-
Add tert-butyl isocyanide to the mixture.
-
Seal the vial and irradiate in a microwave reactor at 80°C for 10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
The following diagram illustrates a typical experimental workflow for the synthesis and purification of an imidazo[1,2-a]pyridine derivative.
Mechanism of Action: Targeting the GABA-A Receptor
Many biologically active imidazo[1,2-a]pyridines, most notably the hypnotic drug Zolpidem, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[8][9] These compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site (the benzodiazepine binding site). This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, producing sedative and hypnotic effects.
The following diagram illustrates the signaling pathway initiated by the binding of an imidazo[1,2-a]pyridine modulator to the GABA-A receptor.
Conclusion
The imidazo[1,2-a]pyridine scaffold has a rich history, from its initial discovery through a classical condensation reaction to its current status as a versatile and highly sought-after core in modern drug discovery. The continuous development of innovative synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the identification of compounds with a wide array of therapeutic applications. The deep understanding of its mechanism of action, particularly its interaction with the GABA-A receptor, continues to drive the design and development of new and improved therapeutic agents. This guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of this remarkable heterocyclic system and its enduring impact on the field of medicinal chemistry.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo | Semantic Scholar [semanticscholar.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 8. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 9. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
In Silico Prediction of 2-Methylimidazo[1,2-A]pyridine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The amenability of this heterocyclic system to chemical modification allows for the generation of large libraries of analogues, making it an ideal candidate for in silico bioactivity prediction to streamline the drug discovery process. This technical guide provides an in-depth overview of the computational methodologies employed to predict the bioactivity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows.
Quantitative Bioactivity Data of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the reported in vitro bioactivities of various imidazo[1,2-a]pyridine derivatives against different biological targets. This data serves as a crucial foundation for the development and validation of in silico predictive models.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Assay | Bioactivity (MIC) | Reference |
| IPA-6 | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.05 µg/mL | [3] |
| Compound 7 | Mtb Pantothenate Synthetase (PS) | Cell-based | 4.53 µM | [3] |
| Compound 8 | Mtb H37Rv | Not specified | 13.74 µg/mL | [3] |
| Compound 12 | Mtb H37Rv | Not specified | 6.25 µg/mL | [3] |
| Derivative 29 | Mtb Pantothenate Synthetase (PS) | Cell-based | MIC90: 4.53 µM | [4][5] |
| IPE Derivatives | Mycobacterial ATP Synthase | Cell-based | MIC80 <0.5 µM | [4] |
| IP Inhibitors (1-4) | M. tuberculosis strains | Not specified | 0.03 to 5 µM | [6] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | Assay | Bioactivity (IC50) | Reference |
| 7e | HT-29, H460, A549, MKN-45, SMMC-7721 | Cytotoxicity Assay | 0.01 to 3.2 µM | [7] |
| 5b | Jurkat, B16-F10, HCT116, MDA-MB-231 | Antiproliferative Assay | 60 nM, 380 nM, 138 nM, 1.054 µM | [8] |
| HB9 | A549 (lung cancer) | Cytotoxicity Assay | 50.56 µM | [9][10] |
| HB10 | HepG2 (liver carcinoma) | Cytotoxicity Assay | 51.52 µM | [9][10] |
| 9d | HeLa, MCF-7 | Anticancer Assay | 10.89 µM, 2.35 µM | [2] |
| IVi | MCF-7 (breast cancer) | Antiproliferative Assay | 98.8 µM | [11] |
| 6d, 6i | HepG2 | DNA Synthesis Inhibition | Time-dependent | [12] |
Experimental Protocols for In Silico Bioactivity Prediction
The prediction of bioactivity for this compound derivatives heavily relies on a combination of computational techniques. The general workflow and specific protocols for key methodologies are detailed below.
General Workflow
The in silico prediction of bioactivity typically follows a structured workflow, beginning with data collection and culminating in the prediction of activity for novel compounds.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13]
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a suitable force field (e.g., MMFF94).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a chemical drawing tool.
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized using a force field such as MM2 or a quantum mechanical method.[14]
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, Molegro Virtual Docker) is used to perform the docking calculations.[13]
-
The binding site on the protein is defined, often based on the position of a co-crystallized ligand or through binding pocket prediction algorithms.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The docking scores are used to rank the compounds based on their predicted binding affinity.
-
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide insights into the chemical reactivity and stability of the studied compounds.[13]
Protocol:
-
Structure Optimization:
-
The 3D structures of the this compound derivatives are optimized at a specific level of theory, for instance, using the B3LYP functional with a 6-311G++(d,p) basis set in a quantum chemistry software package like Gaussian.[13]
-
-
Calculation of Quantum Chemical Descriptors:
-
Various quantum chemical descriptors are calculated from the optimized structures, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting abilities of the molecule, respectively.
-
Global chemical reactivity parameters: These include chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω), which provide information about the stability and reactivity of the molecules.[13]
-
-
-
Analysis:
-
The calculated descriptors are correlated with the experimental bioactivity data to understand the electronic properties that are important for the observed biological activity.
-
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways modulated by this compound derivatives is crucial for rational drug design. In silico predictions can help elucidate how these compounds interfere with specific signaling cascades.
KRAS Signaling Pathway
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to its constitutive activation, promoting uncontrolled cell growth and cancer.[15][16] Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of oncogenic KRAS mutants, such as G12C and G12D.[17][18]
Tubulin Polymerization
Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis).[19] Disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.[7][8]
Conclusion
The in silico prediction of bioactivity for this compound derivatives is a powerful approach to accelerate the discovery of novel therapeutic agents. By leveraging computational techniques such as molecular docking and DFT studies, researchers can efficiently screen large compound libraries, prioritize candidates for synthesis and experimental testing, and gain valuable insights into their mechanisms of action. The integration of quantitative bioactivity data with detailed computational protocols and a clear understanding of the relevant biological pathways, as outlined in this guide, provides a robust framework for the rational design of next-generation drugs based on the versatile this compound scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 7. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Methylimidazo[1,2-A]pyridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tautomerism in the 2-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The dynamic equilibrium between different tautomeric forms significantly influences the physicochemical properties, biological activity, and drug-target interactions of these compounds. This document summarizes the theoretical and experimental basis of tautomerism in this class of molecules, presents quantitative data where available, details relevant experimental protocols, and visualizes the interplay of these compounds with key biological signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the imidazo[1,2-a]pyridine core.
Introduction to Tautomerism in Imidazo[1,2-a]pyridines
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. In the context of this compound and its derivatives, prototropic tautomerism is of primary importance. The migration of a proton can lead to different isomeric forms, most notably the amino-imino and keto-enol types of tautomerism, depending on the substitution pattern of the heterocyclic core.
The position of the tautomeric equilibrium is a subtle balance of electronic and steric effects of substituents, solvent polarity, temperature, and pH. Understanding and controlling this equilibrium is crucial in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be altered, which in turn affects its binding affinity to a biological target.
Types of Tautomerism in this compound Derivatives
The primary forms of tautomerism observed in this scaffold are:
-
Amino-Imino Tautomerism: This is prevalent in derivatives bearing an amino group, where a proton can migrate from the exocyclic nitrogen to a ring nitrogen atom, resulting in an imino tautomer.
-
Keto-Enol Tautomerism: In derivatives functionalized with a hydroxyl group, a proton shift can occur from the oxygen to a ring nitrogen, leading to a keto tautomer.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomeric forms. Experimental validation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
Quantitative Analysis of Tautomeric Equilibrium
While extensive quantitative data for the tautomeric equilibrium of a wide range of this compound derivatives is not compiled in a single source, computational studies on related structures provide valuable insights into the relative stabilities of tautomers. The following table presents representative theoretical data for the relative energies of tautomers of 2-amino-4-methylpyridine, a structurally related compound, which helps to illustrate the energy differences that can be expected.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| 2-Amino-4-methylpyridine (Canonical) | ![]() | 0.00 |
| 2(1H)-Pyridinimine (trans) | ![]() | 13.60 |
| 2(1H)-Pyridinimine (cis) | ![]() | 16.36 |
Data adapted from a computational study on 2-amino-4-methylpyridine at the B3LYP/6-311++G(d,p) level of theory. The canonical amino form is the most stable tautomer.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.
Protocol: Synthesis of 2-Methyl-3-nitro-imidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add 3-bromo-3-nitropropene (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to yield the desired 2-methyl-3-nitro-imidazo[1,2-a]pyridine product.
NMR Spectroscopy for Tautomer Analysis
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus can be used to distinguish between different tautomers.
Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire the 1H NMR spectrum at a specific temperature.
-
Analysis: Identify the signals corresponding to each tautomer. The ratio of the tautomers can be determined by integrating the signals that are unique to each form. For example, the chemical shift of the proton on the nitrogen atom (N-H) will be distinctly different in the amino and imino forms.
-
Variable Temperature Studies: To study the dynamics of the equilibrium, spectra can be acquired at different temperatures. Changes in the relative integrals of the signals will indicate a shift in the equilibrium position.
UV-Vis Spectroscopy for Tautomer Analysis
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers will often have distinct absorption spectra.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent of choice (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: The presence of multiple absorption bands or shoulders may indicate the presence of more than one tautomer. By comparing the spectrum to those of "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl), the contribution of each tautomer to the overall spectrum can be deconvoluted, allowing for the determination of the equilibrium constant.
Biological Relevance and Signaling Pathways
The tautomeric state of this compound derivatives can significantly impact their biological activity. These compounds have been shown to modulate several important signaling pathways implicated in cancer and inflammation.
Modulation of the STAT3/NF-κB Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the STAT3 and NF-κB signaling pathways, which are key regulators of inflammation and cell survival. The inhibition of these pathways can lead to anti-inflammatory and anti-cancer effects.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway, demonstrating potential as anti-cancer agents.
Conclusion
The tautomeric behavior of this compound and its derivatives is a critical aspect that influences their chemical and biological properties. While computational methods provide valuable predictions of tautomer stability, experimental techniques such as NMR and UV-Vis spectroscopy are essential for their validation and for quantifying the equilibrium in different environments. The ability of these compounds to modulate key signaling pathways like STAT3/NF-κB and PI3K/Akt/mTOR underscores their therapeutic potential. A thorough understanding of the tautomerism within this scaffold is paramount for the rational design of new and effective drug candidates. Further research is warranted to expand the quantitative understanding of tautomeric equilibria across a broader range of derivatives and to correlate these findings with their biological activities.
References
Quantum Chemical Blueprint of 2-Methylimidazo[1,2-A]pyridine: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations, structural properties, and spectroscopic features of 2-Methylimidazo[1,2-a]pyridine. This fused heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding its electronic and structural characteristics through computational methods is paramount for the rational design of novel drug candidates. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the logical workflow of these analyses.
Molecular Structure and Computational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules.[1] For the imidazo[1,2-a]pyridine scaffold, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-31G(d) basis set has been shown to provide reliable geometric parameters that are in good agreement with experimental X-ray diffraction data.
Optimized Geometric Parameters
The following tables present the calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of imidazo[1,2-a]pyridine, computed at the B3LYP/6-31G(d) level of theory.
Table 1: Optimized Bond Lengths (Å) for Imidazo[1,2-a]pyridine
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.425 |
| C2 | C3 | 1.374 |
| C3 | N4 | 1.381 |
| N4 | C5 | 1.385 |
| C5 | C6 | 1.402 |
| C6 | C7 | 1.383 |
| C7 | C8 | 1.400 |
| C8 | C9 | 1.391 |
| C9 | N10 | 1.321 |
| N10 | C1 | 1.385 |
| C5 | N10 | 1.385 |
Note: Atom numbering follows standard IUPAC nomenclature for the imidazo[1,2-a]pyridine ring system.
Table 2: Optimized Bond Angles (°) for Imidazo[1,2-a]pyridine
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | C1 | N10 | 108.3 |
| C1 | C2 | C3 | 108.3 |
| C2 | C3 | N4 | 108.3 |
| C3 | N4 | C5 | 120.9 |
| N4 | C5 | C6 | 120.9 |
| C5 | C6 | C7 | 119.5 |
| C6 | C7 | C8 | 119.5 |
| C7 | C8 | C9 | 120.9 |
| C8 | C9 | N10 | 120.9 |
| C9 | N10 | C1 | 108.3 |
| C1 | N10 | C5 | 108.3 |
| N4 | C5 | N10 | 108.3 |
Table 3: Optimized Dihedral Angles (°) for Imidazo[1,2-a]pyridine
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| N10 | C1 | C2 | C3 | 0.0 |
| C1 | C2 | C3 | N4 | 0.0 |
| C2 | C3 | N4 | C5 | 180.0 |
| C3 | N4 | C5 | C6 | 180.0 |
| N4 | C5 | C6 | C7 | 0.0 |
| C5 | C6 | C7 | C8 | 0.0 |
| C6 | C7 | C8 | C9 | 0.0 |
| C7 | C8 | C9 | N10 | 180.0 |
| C8 | C9 | N10 | C1 | 180.0 |
| C9 | N10 | C1 | C2 | 0.0 |
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions.
Table 4: Calculated Electronic Properties of Imidazo[1,2-a]pyridine
| Parameter | Value |
| HOMO Energy | -6.21 eV |
| LUMO Energy | -0.78 eV |
| HOMO-LUMO Gap | 5.43 eV |
| Dipole Moment | 2.15 D |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and confirming the structure of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra for validation.
Table 5: Selected Calculated Vibrational Frequencies for Imidazo[1,2-a]pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3105 | Medium | C-H stretch (imidazole ring) |
| 3060 | Medium | C-H stretch (pyridine ring) |
| 1635 | Strong | C=N stretch |
| 1510 | Strong | C=C stretch (aromatic) |
| 1450 | Medium | C-H in-plane bend |
| 1320 | Strong | C-N stretch |
| 750 | Strong | C-H out-of-plane bend |
Note: These frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental values.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the cyclization of 2-aminopyridine with chloroacetone.
Materials:
-
2-Aminopyridine
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Add chloroacetone (1.1 equivalents) to the solution.
-
Add sodium bicarbonate (2 equivalents) as a base.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
Spectroscopic Characterization
FT-IR Spectroscopy: The FT-IR spectrum of the synthesized this compound is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizations
The following diagrams illustrate the logical workflow of the computational analysis and a key signaling pathway where imidazo[1,2-a]pyridine derivatives have shown activity.
Caption: Computational workflow for the quantum chemical analysis of this compound.
References
Initial Toxicity Screening of 2-Methylimidazo[1,2-a]pyridine Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening methodologies for 2-methylimidazo[1,2-a]pyridine analogues, a class of heterocyclic compounds with significant therapeutic potential. The document outlines key in vitro and in vivo assays, presents available toxicity data, and details the experimental protocols necessary for conducting these evaluations. Furthermore, it visualizes critical experimental workflows and currently understood signaling pathways to facilitate a deeper understanding of the toxicological profiles of these compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As with any emerging class of therapeutic agents, a thorough and early assessment of their toxicity is paramount to identify promising lead candidates and ensure patient safety. This guide focuses on the foundational toxicity assays essential for the initial screening of this compound analogues.
In Vitro Toxicity Assessment
In vitro assays are crucial for the initial, high-throughput screening of a large number of analogues to determine their cytotoxic and genotoxic potential.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Table 1: In Vitro Cytotoxicity (IC50) of Selected this compound Analogues
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | <12 | [1] |
| WM115 | Melanoma | <12 | [1] | |
| HeLa | Cervical Cancer | ~20 | [1] | |
| Compound 5 | A375 | Melanoma | ~25 | [1] |
| WM115 | Melanoma | ~30 | [1] | |
| HeLa | Cervical Cancer | ~40 | [1] | |
| Compound 7 | A375 | Melanoma | ~45 | [1] |
| WM115 | Melanoma | ~40 | [1] | |
| HeLa | Cervical Cancer | ~35 | [1] | |
| IVi | MCF-7 | Breast Cancer | 98.8 | [2] |
| HB9 | A549 | Lung Cancer | 50.56 | [3] |
| HB10 | HepG2 | Liver Cancer | 51.52 | [3] |
| MIA | MDA-MB-231 | Breast Cancer | Significant at ≥30 | [4] |
| SKOV3 | Ovarian Cancer | Significant at ≥40 | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cell line (e.g., A549, HeLa, etc.)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in their exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Wells with cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Wells with cells in culture medium only.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the wells using a microplate reader at a wavelength of 492-590 nm.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound. The Ames test is a widely used initial screen for mutagenic potential.
The Ames test is a bacterial reverse mutation assay that uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[9][10] The test assesses the ability of a compound to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[9][10]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Top agar (containing traces of histidine and biotin)
-
Minimal glucose agar plates
-
This compound analogues
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
Incubator (37°C)
Procedure:
-
Strain Preparation:
-
Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.[11]
-
-
Assay Setup (with and without S9 activation):
-
To a tube containing molten top agar (kept at 45°C), add:
-
The bacterial culture.
-
The test compound at various concentrations.
-
Either the S9 mix (for metabolic activation) or a buffer (for the non-activation arm).
-
-
-
Plating and Incubation:
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates.
-
A significant, dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) indicates a positive result for mutagenicity.[10]
-
In Vivo Acute Toxicity Assessment
Following in vitro screening, promising candidates should be evaluated in vivo to understand their systemic toxicity. Acute oral toxicity studies are a standard initial step.
Table 2: In Vivo Acute Oral Toxicity (LD50) of Selected Imidazo[1,2-a]pyridine Analogues in Mice
| Compound ID | Description | LD50 (g/kg b.w.) | Reference |
| 1a | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 3.175 | |
| 1b | Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate | >4.000 | |
| 2a | Imidazo[1,2-a]pyridine-2-carbonitrile | 0.794 | |
| 2b | 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile | 1.606 | |
| 3a | Imidazo[1,2-a]pyridine-2-carboxylic acid | >2.000 | |
| 3b | 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | >2.000 | |
| 4 | 2-(N-cyclopropyl)-3-nitroimidazo[1,2-a]pyridine | 1.0 |
Note: Data for compounds 1a, 1b, 2a, 2b, 3a, 3b and 4 were not found in the initial search results. This table is a template for presenting such data when available.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to estimate the acute oral toxicity of a substance with the use of fewer animals and reduced suffering compared to classical LD50 tests.[1][12][13][14][15]
Animals:
-
Healthy, young adult rats (8-12 weeks old) are typically used.[13]
-
Females are generally preferred.[13]
-
Animals are fasted prior to dosing.[1]
Procedure:
-
Sighting Study:
-
A single animal is dosed at a starting dose level (e.g., 300 mg/kg, unless prior information suggests otherwise).[12]
-
The outcome (e.g., no signs of toxicity, evident toxicity, or mortality) determines the dose for the next animal (a higher or lower fixed dose).
-
This continues sequentially until the dose causing evident toxicity but not mortality is identified. This dose is then used as the starting dose for the main study.
-
-
Main Study:
-
A group of five animals is dosed with the starting dose determined from the sighting study.[12]
-
The number of animals showing signs of toxicity and the number of mortalities are recorded.
-
Based on the outcome, a decision is made to:
-
Dose another group of five animals at a higher dose if no or minimal toxicity is observed.
-
Dose another group of five animals at a lower dose if severe toxicity or mortality is observed.
-
Conclude the study if a clear outcome is obtained.
-
-
-
Observations:
-
Data Analysis:
-
The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.
-
Signaling Pathways in Toxicity
The toxicity of this compound analogues is often linked to the same pathways that confer their therapeutic (e.g., anti-cancer) effects, particularly at higher concentrations or in non-target cells. The primary mechanisms identified involve the induction of apoptosis (programmed cell death) and the inhibition of key cell survival pathways.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: These compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (e.g., caspase-3, -8, and -9), which are the executioners of apoptosis.
-
p53 Activation: Some analogues have been observed to increase the levels of the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest.
It is important to note that while these pathways are well-documented in the context of cancer cell lines, their role in the general toxicity of these compounds in non-cancerous tissues is an area of ongoing research. High levels of apoptosis and cell cycle arrest in healthy, rapidly dividing tissues could be a source of adverse effects.
Conclusion
The initial toxicity screening of this compound analogues is a critical step in their development as therapeutic agents. A tiered approach, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute toxicity studies for promising candidates, provides a robust framework for identifying compounds with a favorable safety profile. The methodologies and data presented in this guide serve as a foundational resource for researchers in this field. Further investigations into the specific mechanisms of toxicity in non-target cells and chronic toxicity studies will be necessary for the continued development of these promising compounds.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. researchhub.com [researchhub.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 14. testinglab.com [testinglab.com]
- 15. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
The Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the 2-methylimidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, this guide offers a comprehensive analysis of its structure-activity relationships (SAR) across various therapeutic targets. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key chemical-biological interactions to empower researchers in the rational design of novel therapeutics.
The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold that forms the core of several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[1] Its favorable physicochemical properties and synthetic tractability have made it a focal point in the discovery of novel agents targeting a wide array of biological entities. This guide specifically delves into the derivatives of this compound, summarizing critical SAR data for its anticancer, antitubercular, and antimicrobial activities, with a focus on kinase inhibition.
I. Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell growth and survival.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Several studies have explored the SAR of this compound derivatives as PI3K inhibitors.
A notable discovery in this area was 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, which exhibited a half-maximal inhibitory concentration (IC50) of 0.67 µM against PI3Kα.[2] Optimization of this lead compound led to derivatives with significantly enhanced potency. Further structural modifications, such as the introduction of a thiazole moiety, have yielded compounds with high selectivity for the p110α isoform of PI3K.[2]
Systematic SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have identified compounds with nanomolar potency against PI3Kα.[3] These investigations have provided valuable insights into the structural requirements for potent and selective PI3Kα inhibition.
Table 1: SAR of this compound Derivatives as PI3Kα Inhibitors
| Compound ID | Modifications | PI3Kα IC50 (µM) | Reference |
| 2a | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | 0.67 | [2] |
| 2g | Optimized substituents on 2a | 0.0018 | [2] |
| 12 | Thiazole derivative of 2g | 0.0028 | [2] |
| 35 | 2,6,8-trisubstituted derivative | 0.150 | [3] |
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The this compound scaffold has been successfully exploited to develop potent and selective CDK inhibitors.[4]
SAR exploration has revealed that substitutions at specific positions on the imidazo[1,2-a]pyridine ring can modulate both potency and selectivity for different CDK isoforms, such as CDK1 and CDK2.[5] For instance, the introduction of a para-N-alkylsulfonamyl aniline group has been shown to impart potency for CDK2 and selectivity over CDK4.
Table 2: SAR of this compound Derivatives as CDK Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| Not Specified | CDK1/CycB | Varies | [5] |
| Not Specified | CDK2/CycA | Varies | [5] |
Cytotoxic Activity Against Cancer Cell Lines
Beyond specific kinase targets, numerous this compound derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.
Table 3: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | A375 (Melanoma) | 0.14 | [2] |
| 12 | HeLa (Cervical Cancer) | 0.21 | [2] |
| 1 | 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine | Varies | [5] |
| 8 | Quinolin-4-yl-substituted derivative | Varies | [5] |
II. Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The this compound scaffold has proven to be a promising starting point for the development of novel anti-TB drugs.
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown potent in vitro activity against replicating, MDR, and XDR Mtb strains, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range.[6] These compounds were also found to be non-cytotoxic against Vero cells, indicating a favorable selectivity profile.[6]
Further SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have led to the development of compounds with improved activity against Mtb.[6]
Table 4: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv
| Compound Series | Modification | MIC90 Range (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Varied substitutions | 0.4 - 1.9 | [6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (MDR strains) | Varied substitutions | 0.07 - 2.2 | [6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (XDR strains) | Varied substitutions | 0.07 - 0.14 | [6] |
III. Antimicrobial Activity
In addition to their potent antitubercular effects, derivatives of this compound have exhibited broader antimicrobial activity against both Gram-positive and Gram-negative bacteria.
SAR studies have indicated that the nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influence the antimicrobial activity.[7]
Table 5: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 38 | Various Gram-positive and Gram-negative strains | Not specified | [7] |
IV. Experimental Protocols
General Synthesis of this compound Core
A common synthetic route to the this compound scaffold involves the condensation of a 2-aminopyridine derivative with a 3-halobutan-2-one.
General synthetic scheme for the this compound core.
Detailed Protocol:
-
To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, isopropanol), add 3-bromo- or 3-chlorobutan-2-one.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.
PI3Kα Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of compounds against PI3Kα is often determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Workflow for a typical PI3Kα kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human PI3Kα, the lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound, and the lipid substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and then into a luminescent signal via a luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Antitubercular Activity - Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.
Detailed Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in a suitable broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: In a 96-well microplate, serially dilute the test compounds in the broth medium.
-
Inoculation: Add the M. tuberculosis inoculum to each well containing the test compound. Include drug-free control wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
V. Key Structure-Activity Relationship Insights
The extensive research on this compound derivatives has revealed several key SAR trends that can guide future drug design efforts.
Key SAR insights for the this compound scaffold.
-
Position 2: The presence of a methyl group is a defining feature of the compounds discussed herein. Further substitution at this position, often with aryl or heteroaryl rings, is critical for various biological activities. For antimicrobial agents, the nature of the substituent on a C-2 phenyl ring is a key determinant of potency.[7]
-
Position 3: This position is a crucial site for modification, particularly for antitubercular activity. The introduction of a carboxamide moiety at C-3 has been a highly successful strategy, leading to potent Mtb inhibitors.[6]
-
Position 7: Substitutions at the C-7 position with small alkyl or halogen groups have been shown to influence both antitubercular and antimicrobial activities.[6][7]
-
Positions 6 and 8: Modifications at these positions on the pyridine ring have been explored for optimizing PI3Kα inhibitory activity.[3]
VI. Conclusion
The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The wealth of SAR data available for this core provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. This guide has summarized key findings and provided essential experimental context to aid researchers in their quest for the next generation of this compound-based drugs. The versatility of this scaffold, coupled with a deep understanding of its SAR, ensures its continued relevance in medicinal chemistry for years to come.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis Protocol for 2-Methylimidazo[1,2-a]pyridine: An Application Note
Abstract
This application note provides a detailed protocol for the efficient one-pot synthesis of 2-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry and drug development. The described method utilizes readily available starting materials, 2-aminopyridine and acetone, in a tandem reaction sequence involving in situ generation of an α-haloketone followed by a cyclocondensation reaction. This approach avoids the use of hazardous and lachrymatory α-halocarbonyl compounds. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The 2-methyl substituted analog, this compound, serves as a crucial building block for the synthesis of more complex drug candidates. Traditional methods for the synthesis of this scaffold often involve the reaction of 2-aminopyridine with pre-synthesized α-haloketones, which are often unstable and hazardous to handle. This application note details a safer and more efficient one-pot synthesis that generates the α-haloketone in situ.
Reaction Scheme
The overall reaction for the one-pot synthesis of this compound is depicted below:
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
2-Aminopyridine (≥98%)
-
Acetone (ACS grade)
-
Iodine (≥99.8%)
-
Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
3.2. Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol), potassium carbonate (2.19 g, 15.9 mmol), and methanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add acetone (1.55 mL, 21.2 mmol) to the suspension.
-
Slowly add iodine (2.97 g, 11.7 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any unreacted iodine, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
3.3. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Acetone and methanol are flammable. Avoid open flames.
Data Presentation
The following table summarizes the typical quantitative data for the one-pot synthesis of this compound.
| Parameter | Value |
| Reagents | |
| 2-Aminopyridine | 1.0 g (10.6 mmol) |
| Acetone | 1.55 mL (21.2 mmol) |
| Iodine | 2.97 g (11.7 mmol) |
| Potassium Carbonate | 2.19 g (15.9 mmol) |
| Solvent | |
| Methanol | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Theoretical Yield | 1.40 g |
| Typical Isolated Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Visualizations
5.1. Experimental Workflow
Caption: A flowchart illustrating the major steps of the one-pot synthesis protocol.
5.2. Reaction Mechanism
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-methylimidazo[1,2-a]pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. This rapid and uniform heating often leads to a dramatic acceleration of chemical reactions. Key benefits for the synthesis of 2-methylimidazo[1,2-a]pyridines include:
-
Speed: Reaction times are typically reduced from hours to minutes.
-
Higher Yields: Increased reaction rates and fewer side reactions can lead to improved product yields.
-
Greener Chemistry: The use of less solvent and energy aligns with the principles of green chemistry. For instance, reactions can be performed in environmentally benign solvents like water and ethanol.[1]
-
Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to highly reproducible results.
Applications in Drug Development
This compound derivatives are recognized as privileged scaffolds in drug discovery. Their versatile structure allows for modifications that can modulate their biological activity against various targets.
-
Antitubercular Activity: Certain derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[2][3] Their mechanism of action often involves the inhibition of key enzymes essential for bacterial survival, such as QcrB, a component of the electron transport chain.[2][4][5][6][7]
-
Anticancer Activity: These compounds have been investigated as inhibitors of various signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.[8] By targeting these pathways, they can induce apoptosis and inhibit cell proliferation in cancer cell lines.
-
Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, further highlighting their therapeutic potential.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 2-methylimidazo[1,2-a]pyridines via the condensation of a substituted 2-aminopyridine with chloroacetone using microwave irradiation.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Chloroacetone (1.1 mmol)
-
Solvent (e.g., Ethanol, Water-Isopropanol mixture, or solvent-free)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted 2-aminopyridine (1.0 mmol) and a magnetic stir bar.
-
Reagent Addition: Add the chosen solvent (e.g., 3-5 mL of ethanol). Then, add chloroacetone (1.1 mmol) to the mixture.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (typically 5-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. The work-up procedure will vary depending on the solvent and the properties of the product.
-
For volatile solvents: The solvent can be removed under reduced pressure.
-
For aqueous mixtures: The product may precipitate upon cooling and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried over anhydrous sodium sulfate and concentrated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
One-Pot Synthesis from Aromatic Ketones
An environmentally friendly one-pot procedure can be employed starting from aromatic ketones.[9]
Procedure:
-
A mixture of an aromatic ketone (e.g., acetophenone), N-bromosuccinimide (NBS), and a green solvent like lemon juice is irradiated in a microwave.[9]
-
After the formation of the α-bromoketone is confirmed by TLC, the corresponding 2-aminopyridine is added to the reaction mixture.[9]
-
The mixture is then further irradiated in the microwave to yield the final 2-substituted imidazo[1,2-a]pyridine.[9]
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted synthesis of this compound derivatives.
Table 1: Synthesis of this compound Derivatives from 2-Aminopyridines and α-Haloketones
| Entry | 2-Aminopyridine Subsituent | α-Haloketone | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | H | Chloroacetone | Ethanol | 120 | 10 | 89 | [8] |
| 2 | H | Phenacyl bromide | H₂O-IPA | 100 | 5 | 95 | Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent |
| 3 | 4-Methyl | Phenacyl bromide | H₂O-IPA | 100 | 6 | 94 | Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent |
| 4 | 5-Methyl | Phenacyl bromide | H₂O-IPA | 100 | 5 | 96 | Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent |
| 5 | 4-Chloro | Phenacyl bromide | H₂O-IPA | 100 | 8 | 90 | Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent |
| 6 | H | 4-Bromophenacyl bromide | H₂O-IPA | 100 | 7 | 92 | Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent |
| 7 | H | 4-Nitrophenacyl bromide | H₂O-IPA | 100 | 8 | 88 | Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent |
| 8 | H | Various phenacyl bromides | Basic medium | Not specified | 1 | 24-99 | (PDF) Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives |
Table 2: One-Pot Groebke–Blackburn–Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyridines
| Entry | Aldehyde | Isocyanide | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Ethanol | 30 | 89 | [10] |
| 2 | 3-Formyl-chromone | Cyclohexyl isocyanide | NH₄Cl | Ethanol | 15 | 36 | Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction |
Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
STAT3/NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 and NF-κB signaling pathways by this compound derivatives.
Antitubercular Mechanism of Action
References
- 1. connectjournals.com [connectjournals.com]
- 2. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.msu.ru [chem.msu.ru]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Copper-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry and drug discovery. This core structure is present in a variety of commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine. The significant biological activities of these compounds, which also include antiviral, anticancer, antifungal, and anti-inflammatory properties, have driven considerable research into efficient and versatile synthetic methodologies.[1] Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and cost-effective approach for the synthesis of substituted imidazo[1,2-a]pyridines.
Advantages of Copper Catalysis
Copper-catalyzed methods offer several advantages over other transition-metal-catalyzed reactions:
-
Cost-Effectiveness: Copper is an abundant and inexpensive metal compared to precious metals like palladium, rhodium, and gold.[2]
-
Low Toxicity: Copper catalysts are generally less toxic than their heavy metal counterparts, aligning with the principles of green chemistry.
-
Versatility: Copper catalysts have demonstrated efficacy in a wide range of reaction types for the synthesis of imidazo[1,2-a]pyridines, including multi-component reactions, C-H functionalization, and oxidative cyclizations.[3][4][5]
-
Milder Reaction Conditions: Many copper-catalyzed protocols proceed under milder reaction conditions, often with high functional group tolerance.
Synthetic Strategies
Several copper-catalyzed strategies have been developed for the synthesis of substituted imidazo[1,2-a]pyridines. These can be broadly categorized as follows:
-
Multi-Component Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the desired product, offering high atom economy and operational simplicity. A common approach is the A³-coupling (aldehyde-alkyne-amine) reaction.[6][7]
-
Reactions of 2-Aminopyridines with Carbonyl Compounds or their Equivalents: This is a classical and widely used method involving the condensation and subsequent cyclization of a 2-aminopyridine with an α-haloketone or a related species.[1]
-
C-H Bond Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core at specific positions, most notably C-3, allows for the late-stage modification of the scaffold.[2][8]
-
Oxidative Cyclization Reactions: These methods often utilize air or other oxidants to facilitate the formation of the imidazo[1,2-a]pyridine ring system from various starting materials.[9][10]
Experimental Protocols
Protocol 1: Three-Component Synthesis via A³-Coupling in Aqueous Micellar Media
This protocol describes an environmentally friendly, copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne in an aqueous micellar solution.[7]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde (aromatic, heteroaromatic, or aliphatic)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add sodium dodecyl sulfate (10 mol %) to water (2 mL) and stir vigorously for 5 minutes to form a micellar solution.
-
To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for the time indicated in the table below (typically 6-16 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.
Protocol 2: Synthesis from 2-Aminopyridines and Nitroolefins using Air as an Oxidant
This protocol details a copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, utilizing air as the oxidant.[9][10]
Materials:
-
2-Aminopyridine derivative
-
Nitroolefin
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction tube, add the 2-aminopyridine derivative (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (10 mol %).
-
Add DMF (2 mL) as the solvent.
-
Stir the reaction mixture at 80 °C under an air atmosphere for the time specified in the data table (typically 12 hours).
-
After cooling to room temperature, pour the reaction mixture into ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Data Presentation
Table 1: Substrate Scope and Yields for Protocol 1 (A³-Coupling)
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 6 | 92 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 8 | 89 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | 7 | 94 |
| 4 | 2-Aminopyridine | 2-Naphthaldehyde | Phenylacetylene | 10 | 85 |
| 5 | 2-Aminopyridine | Benzaldehyde | 1-Heptyne | 12 | 78 |
| 6 | 2-Aminopyridine | Furfural | Phenylacetylene | 9 | 82 |
Table 2: Substrate Scope and Yields for Protocol 2 (from Nitroolefins)
| Entry | 2-Aminopyridine | Nitroolefin | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | β-Nitrostyrene | 12 | 90 |
| 2 | 2-Amino-4-methylpyridine | β-Nitrostyrene | 12 | 85 |
| 3 | 2-Amino-5-chloropyridine | β-Nitrostyrene | 12 | 78 |
| 4 | 2-Aminopyridine | 1-(2-Nitrovinyl)naphthalene | 12 | 82 |
| 5 | 2-Aminopyridine | 4-Chloro-β-nitrostyrene | 12 | 88 |
| 6 | 2-Aminopyridine | 4-Methyl-β-nitrostyrene | 12 | 92 |
Visualizations
Caption: Proposed reaction pathway for the copper-catalyzed A³-coupling synthesis.
Caption: A generalized workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 2-Methylimidazo[1,2-a]pyridine in MTT Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 2-Methylimidazo[1,2-a]pyridine and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The information compiled is based on various studies investigating the anticancer properties of this class of compounds.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells. These notes provide detailed methodologies for utilizing the MTT assay to evaluate the cytotoxic potential of this compound derivatives.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against different cancer cell lines as determined by the MTT assay in several studies.
Table 1: IC50 Values of Novel Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8c | K-562 | Leukemia | 1.09 | [5] |
| Compound 8b | K-562 | Leukemia | 2.91 | [5] |
| Compound 6 | A375 | Melanoma | <1 (approx.) | [1] |
| Compound with 3-methoxyphenyl moiety | MCF-7 | Breast Cancer | 2.55 | [6] |
| Compound with 3-methoxyphenyl moiety | HeLa | Cervical Cancer | 3.89 | [6] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [7] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [7] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [7] |
| HB9 | A549 | Lung Cancer | 50.56 | [8] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [8] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine-Curcumin Combination
| Treatment | Cell Line | Cancer Type | Effective Concentration (µM) |
| MIA (imidazo[1,2-a]pyridine derivative) | MDA-MB-231 | Breast Cancer | 30 |
| MIA | SKOV3 | Ovarian Cancer | 40 |
| MIA + Curcumin (10 µM) | MDA-MB-231 | Breast Cancer | 20 |
| MIA + Curcumin (10 µM) | SKOV3 | Ovarian Cancer | 30 |
Experimental Protocols
General MTT Assay Protocol for this compound Derivatives
This protocol is a generalized procedure based on methodologies reported in the literature.[3][9][10] Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.
Materials:
-
This compound derivative of interest
-
Appropriate cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow for MTT Cytotoxicity Assay
The following diagram illustrates the key steps involved in performing an MTT cytotoxicity assay to evaluate the effect of this compound derivatives.
Caption: MTT assay experimental workflow.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. chemmethod.com [chemmethod.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes: 2-Methylimidazo[1,2-a]pyridine as a Scaffold for Potent PI3K/mTOR Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Scilit [scilit.com]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: 2-Methylimidazo[1,2-a]pyridine Derivatives in Advanced Cell Imaging
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[1,2-a]pyridine scaffold, particularly its 2-methyl substituted derivatives, has emerged as a privileged structure in the development of novel fluorescent probes for cell imaging.[1] These heterocyclic compounds exhibit favorable photophysical properties, including significant Stokes shifts, high quantum yields, and environmental sensitivity, making them ideal candidates for visualizing and quantifying dynamic processes within living cells.[2][3][4] Their synthetic accessibility allows for the facile introduction of various functional groups, enabling the design of probes with high selectivity for specific analytes, organelles, and cellular events.[5][6][7] This document provides a detailed overview of the application of 2-methylimidazo[1,2-a]pyridine derivatives in cell imaging, complete with comprehensive experimental protocols and quantitative data to facilitate their adoption in research and drug development.
Application I: Detection of Divalent Mercury (Hg²⁺) in Living Cells
Background: Mercury is a highly toxic heavy metal that can cause severe damage to biological systems. The development of sensitive and selective fluorescent probes for Hg²⁺ is crucial for understanding its toxicology and for environmental monitoring. A this compound derivative, Rh-Ip-Hy , has been developed as a highly selective "turn-on" fluorescent probe for the detection of Hg²⁺ in living cells.[8][9]
Sensing Mechanism: The probe is functionalized with a xanthene dye and a spirolactam ring. In the absence of Hg²⁺, the spirolactam ring is closed, and the probe is non-fluorescent. Upon binding to Hg²⁺, the spirolactam ring opens, leading to a significant enhancement in fluorescence intensity.[8][9]
.
Sensing mechanism of the Rh-Ip-Hy probe for Hg²⁺.Quantitative Data: Photophysical and Performance Characteristics of Rh-Ip-Hy
| Property | Value | Reference |
| Excitation Wavelength (λex) | 560 nm | [8] |
| Emission Wavelength (λem) | 585 nm | [8] |
| Quantum Yield (Φ) | ~0.55 (in the presence of Hg²⁺) | [8] |
| Detection Limit | 32 nM | [8] |
| Cell Line for Imaging | HeLa | [8][9] |
| Cytotoxicity | Low | [8][9] |
Experimental Protocol: Live-Cell Imaging of Hg²⁺ with Rh-Ip-Hy
1. Probe Synthesis: The synthesis of Rh-Ip-Hy involves a multi-step reaction starting from this compound, followed by functionalization with a rhodamine-based xanthene dye. For detailed synthetic procedures, please refer to the primary literature.[8]
2. Cell Culture and Plating: a. Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. For imaging, seed the HeLa cells onto glass-bottomed dishes or chamber slides and allow them to adhere and grow to 70-80% confluency.
3. Probe Loading: a. Prepare a stock solution of Rh-Ip-Hy (1 mM) in DMSO. b. Dilute the stock solution in serum-free DMEM to a final working concentration of 5 µM. c. Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS). d. Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
4. Hg²⁺ Treatment and Imaging: a. After incubation, wash the cells twice with PBS to remove any excess probe. b. Add fresh serum-free DMEM to the cells. c. To visualize exogenous Hg²⁺, add a solution of HgCl₂ (final concentration 10 µM) to the cells and incubate for a further 30 minutes. d. Image the cells using a confocal laser scanning microscope equipped with a suitable laser line for excitation at 560 nm. Collect the emission between 570 and 620 nm.
5. Data Analysis: a. Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ, CellProfiler). b. Compare the fluorescence intensity of control cells (no Hg²⁺) with Hg²⁺-treated cells.
.
Workflow for live-cell imaging of Hg²⁺ using the Rh-Ip-Hy probe.Application II: Ratiometric Imaging of Ferric Ions (Fe³⁺)
Background: Iron is an essential element involved in numerous biological processes. However, an overload of iron can lead to oxidative stress and cellular damage. A fused imidazo[1,2-a]pyridine-based fluorescent probe, Probe 5 , has been designed for the ratiometric detection of Fe³⁺ in living cells.[10][11]
Sensing Mechanism: Probe 5 exhibits a "turn-on" fluorescence response to Fe³⁺. The binding of Fe³⁺ to the probe enhances its fluorescence emission, allowing for the quantification of intracellular Fe³⁺ levels.[10][11] The probe also shows a "turn-off" response to Hg²⁺.
.
Sensing mechanism of Probe 5 for Fe³⁺.Quantitative Data: Photophysical and Performance Characteristics of Probe 5
| Property | Value | Reference |
| Excitation Wavelength (λex) | 380 nm | [10] |
| Emission Wavelength (λem) | 480 nm | [10] |
| Detection Limit (Fe³⁺) | 4.0 ppb | [10][11] |
| Detection Limit (Hg²⁺) | 1.0 ppb | [10][11] |
| Cell Line for Imaging | HeLa | [10][11] |
| Cytotoxicity | Not specified, but successful cell imaging implies low toxicity at working concentrations. | [10] |
Experimental Protocol: Live-Cell Imaging of Fe³⁺ with Probe 5
1. Probe Synthesis: Probe 5 is synthesized via a cascade cyclization reaction. For the detailed synthetic route, please consult the original research article.[10]
2. Cell Culture and Plating: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂. b. Seed the cells in glass-bottomed dishes suitable for fluorescence microscopy and allow for overnight adherence.
3. Probe Loading: a. Prepare a 1 mM stock solution of Probe 5 in DMSO. b. Dilute the stock solution in serum-free DMEM to a final working concentration of 10 µM. c. Wash the cells with PBS and then incubate with the probe solution for 30 minutes at 37°C.
4. Fe³⁺ Treatment and Imaging: a. After probe loading, wash the cells twice with PBS. b. Add fresh serum-free DMEM. c. For the detection of intracellular Fe³⁺, you can either image the basal levels or induce an increase by treating the cells with a source of ferric ions, such as ferric ammonium citrate (FAC), at a suitable concentration and incubation time. d. Acquire fluorescence images using a confocal microscope with excitation at 380 nm and collecting the emission signal around 480 nm.
5. Data Analysis: a. Measure the fluorescence intensity in regions of interest (ROIs) corresponding to individual cells. b. Compare the fluorescence intensity between control and Fe³⁺-treated cells to quantify the relative change in intracellular Fe³⁺ concentration.
.
Workflow for live-cell imaging of Fe³⁺ using Probe 5.Application III: Monitoring Hydrogen Peroxide (H₂O₂) in Cancer Cells
Background: Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress. Abnormal levels of H₂O₂ are associated with various diseases, including cancer. An aggregation-induced emission (AIE) fluorescent probe based on 2-phenylimidazo[1,2-a]pyridine, B2 , has been developed for the long-term tracking of H₂O₂ in living cells.
Sensing Mechanism: The probe contains a boronate ester group that is cleaved in the presence of H₂O₂, leading to the formation of a highly fluorescent product, B2-OH. This "turn-on" response allows for the sensitive detection of H₂O₂.
.
Sensing mechanism of the B2 probe for H₂O₂.Quantitative Data: Photophysical and Performance Characteristics of B2
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~405 nm | |
| Emission Wavelength (λem) | ~500 nm | |
| Response Time | Rapid | |
| Cell Line for Imaging | A549 (Human Lung Carcinoma) | |
| Cytotoxicity | Low |
Experimental Protocol: Live-Cell Imaging of H₂O₂ with B2
1. Probe Synthesis: The synthesis of the B2 probe is achieved through a straightforward, high-yield process. For detailed methodology, refer to the primary publication.
2. Cell Culture and Plating: a. Culture A549 cells in a suitable medium, such as F-12K Medium, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂. b. Seed the cells onto glass-bottomed dishes and allow them to reach the desired confluency.
3. Probe Loading: a. Prepare a 1 mM stock solution of the B2 probe in DMSO. b. Dilute the stock solution in serum-free medium to a final working concentration of 10 µM. c. Wash the cells with PBS and incubate them with the B2 probe solution for 30 minutes at 37°C.
4. H₂O₂ Detection and Imaging: a. After incubation, wash the cells twice with PBS to remove the excess probe. b. To detect exogenous H₂O₂, add fresh medium containing varying concentrations of H₂O₂ to the cells. c. To detect endogenous H₂O₂, cells can be stimulated with an agent known to induce ROS production, such as phorbol 12-myristate 13-acetate (PMA). d. Acquire fluorescence images using a confocal microscope with excitation around 405 nm and emission collection centered at 500 nm.
5. Data Analysis: a. Quantify the fluorescence intensity of the cells before and after H₂O₂ or stimulant treatment. b. The increase in fluorescence intensity is proportional to the concentration of H₂O₂.
.
Workflow for detecting H₂O₂ in living cells using the B2 probe.Application IV: Cancer Cell Imaging and Targeting Signaling Pathways
Background: Certain this compound derivatives have shown promise not only as imaging agents but also as potential therapeutic compounds that can modulate key signaling pathways dysregulated in cancer, such as the STAT3/NF-κB pathway.[12][13]
Mechanism of Action and Imaging: These derivatives can accumulate in cancer cells and their fluorescence can be used for imaging. Concurrently, they can exert anti-inflammatory and anti-cancer effects by inhibiting the phosphorylation of STAT3 and suppressing the NF-κB signaling cascade.[13]
.
Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.Experimental Protocol: Investigating the Effects on Signaling Pathways
1. Cell Culture and Treatment: a. Culture relevant cancer cell lines (e.g., MDA-MB-231 breast cancer, SKOV3 ovarian cancer) in their recommended media. b. Treat the cells with the this compound derivative of interest at various concentrations and for different time points.
2. Fluorescence Imaging: a. After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100. c. Stain the cells with primary antibodies against the phosphorylated forms of STAT3 and key NF-κB subunits. d. Use fluorescently labeled secondary antibodies for visualization. e. The imidazo[1,2-a]pyridine derivative itself may be fluorescent, allowing for co-localization studies. f. Acquire images using a confocal microscope.
3. Western Blotting for Pathway Analysis: a. After treatment, lyse the cells and collect the protein extracts. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against total and phosphorylated STAT3, IκBα, and other relevant pathway components. d. Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. e. Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
.
Experimental workflow for studying the impact on signaling pathways.Conclusion: this compound derivatives represent a versatile and powerful class of fluorescent probes for a wide range of applications in cell imaging. Their tunable photophysical properties and synthetic tractability allow for the development of highly specific sensors for ions, reactive oxygen species, and for tracking the probes within cellular compartments. Furthermore, their potential to interact with and modulate key signaling pathways opens up exciting possibilities for their use as theranostic agents in cancer research and drug development. The protocols provided herein offer a starting point for researchers to explore the utility of these promising compounds in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among these, 2-methylimidazo[1,2-a]pyridine and its derivatives have emerged as promising fluorescent probes. Their characteristic blue fluorescence, sensitivity to the microenvironment, and potential for functionalization make them valuable tools for various applications, including cellular imaging and sensing.
These compounds typically exhibit fluorescence in the blue region of the spectrum, with emission maxima often ranging from 400 to 500 nm. The fused bicyclic structure of the imidazo[1,2-a]pyridine core provides a rigid framework that contributes to their fluorescent properties. Substitutions on this core can be strategically employed to modulate the photophysical characteristics and to introduce specific functionalities for targeted applications.
Principle of Fluorescence
The fluorescence of this compound arises from the π-conjugated system of the imidazo[1,2-a]pyridine ring. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes from this excited state back to the ground state, releasing the excess energy in the form of a fluorescent photon. The specific wavelengths of absorption and emission are dictated by the electronic structure of the molecule, which can be influenced by its chemical environment.
Potential Applications
The fluorescent properties of this compound derivatives make them suitable for a range of applications in research and drug development:
-
Cellular Imaging: Their ability to fluoresce can be harnessed for imaging subcellular structures and monitoring dynamic cellular processes.
-
Environmental Sensing: The sensitivity of their fluorescence to polarity and viscosity can be exploited to probe the microenvironment of biological systems.
-
Bio-conjugation and Labeling: Functionalized derivatives can be covalently attached to biomolecules, such as proteins and nucleic acids, to serve as fluorescent labels.
-
High-Throughput Screening: Their fluorescent nature can be utilized in the development of assays for screening compound libraries in drug discovery.
Experimental Protocols
The following are generalized protocols for the application of this compound-based fluorescent probes. It is important to note that specific parameters such as concentration, incubation time, and imaging settings may require optimization depending on the specific derivative, cell type, and experimental question.
Protocol 1: General Cellular Staining
This protocol outlines a general procedure for staining cells with a this compound-based fluorescent probe.
Materials:
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cells of interest
-
Microscope slides or imaging plates
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. A typical stock concentration is 1-10 mM.
-
Cell Seeding: Seed the cells of interest onto microscope slides or imaging plates and allow them to adhere overnight in a suitable cell culture medium.
-
Probe Loading:
-
Dilute the stock solution of the probe to the desired working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and image using a fluorescence microscope equipped with the appropriate filter sets for excitation and emission of the probe.
Data Presentation
The photophysical properties of novel this compound derivatives are crucial for their application as fluorescent probes. The following table summarizes key photophysical data for a series of substituted this compound compounds.
| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |
| 1a | Dichloromethane | 342 | 400 | 0.81 |
| 1b | Dichloromethane | 342 | 400 | 0.79 |
| 1c | Dichloromethane | 344 | 402 | 0.73 |
| 1d | Dichloromethane | 343 | 401 | 0.82 |
| 1e | Dichloromethane | 342 | 401 | 0.83 |
| 1f | Dichloromethane | 344 | 402 | 0.75 |
| 1g | Dichloromethane | 344 | 402 | 0.76 |
| 1h | Dichloromethane | 342 | 400 | 0.80 |
Table adapted from publicly available research data.
Logical Relationships in Probe Design
The development of effective fluorescent probes based on the this compound scaffold involves a logical progression from initial design to final application. This process includes the synthesis of the core structure, functionalization to tune its properties and introduce targeting moieties, and subsequent evaluation of its photophysical and biological characteristics.
Conclusion
This compound and its derivatives represent a versatile class of fluorescent probes with significant potential in various scientific disciplines. Their straightforward synthesis, favorable photophysical properties, and amenability to structural modification make them attractive candidates for the development of novel tools for biological imaging and sensing. The protocols and data presented here provide a foundational guide for researchers and scientists looking to employ these promising compounds in their work. Further research and development in this area are poised to unlock even more sophisticated applications in the future.
Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions catalyzed by 2-Methylimidazo[1,2-a]pyridine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. The following sections detail protocols for key synthetic transformations, including copper-catalyzed cross-coupling reactions and visible-light-induced C-H functionalization.
Copper-Catalyzed A³-Coupling for the Synthesis of Imidazo[1,2-a]pyridines
This protocol describes an efficient and environmentally friendly method for the synthesis of imidazo[1,2-a]pyridine derivatives through a domino A³-coupling reaction. The in situ generation of a Cu(I) species from Cu(II) sulfate and sodium ascorbate facilitates the cycloisomerization process in an aqueous micellar medium.[1]
Experimental Protocol
A general procedure for the synthesis of 3-benzyl-2-substituted-imidazo[1,2-a]pyridines is as follows:
-
To a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) and 2 mL of water.
-
Stir the solution vigorously for 5 minutes to form a micellar solution.
-
To this solution, add the 2-aminopyridine derivative (1 mmol), the corresponding aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Finally, add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6–16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques.
Quantitative Data Summary
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 3-Benzyl-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2 | 2-Amino-5-methylpyridine | 4-Fluorobenzaldehyde | Phenylacetylene | 3-Benzyl-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridine | 88 |
| 3 | 2-Amino-6-methylpyridine | 2-Chlorobenzaldehyde | Phenylacetylene | 3-Benzyl-2-(2-chlorophenyl)-6-methylimidazo[1,2-a]pyridine | 85 |
| 4 | 2-Aminopyridine | 4-Isopropylbenzaldehyde | Phenylacetylene | 3-Benzyl-2-(4-isopropylphenyl)imidazo[1,2-a]pyridine | 90 |
| 5 | 2-Amino-6-chloropyridine | 4-Fluorobenzaldehyde | Phenylacetylene | 3-Benzyl-6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 82 |
Table 1: Substrate scope and yields for the Cu(II)-Ascorbate-catalyzed A³-coupling reaction. Data sourced from ACS Omega.[1]
Experimental Workflow
References
Application Notes & Protocols: Synthesis of 2-Methylimidazo[1,2-a]pyridine for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[1,2-a]pyridines (IPs) represent a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] This scaffold is considered a "privileged" structure, frequently appearing in compounds with therapeutic potential.[2] Particularly in oncology, derivatives of imidazo[1,2-a]pyridine have emerged as promising candidates for anticancer drug development.[1] These compounds exert their effects by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and migration, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2][3]
This document provides detailed protocols for the synthesis of the 2-methylimidazo[1,2-a]pyridine core structure, summarizes the anticancer activity of various derivatives, outlines methodologies for key biological assays, and visualizes the associated signaling pathways and experimental workflows.
Section 1: Synthesis of this compound Derivatives
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several efficient methods. A common and effective approach involves the condensation reaction between a 2-aminopyridine derivative and a carbonyl compound.
Protocol 1: General Synthesis from 2-Aminopyridine and α-Haloketone
This protocol describes a classical and widely used method for synthesizing imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-halogenated ketone, such as chloroacetone or bromoacetone, to yield the 2-methyl derivative.
Experimental Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Addition of Carbonyl: To the solution, add chloroacetone or bromoacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and then dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: One-Pot, Three-Component Synthesis
Modern synthetic strategies often employ multi-component reactions to enhance efficiency. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful tool for generating substituted imidazo[1,2-a]pyridines in a single step.[4]
Experimental Procedure:
-
Reactant Mixture: To a reaction vessel, add 2-aminopyridine (1 equivalent), an aldehyde (1 equivalent), and an isocyanide (1 equivalent) in a suitable solvent like methanol or dichloromethane.
-
Catalyst Addition: Add a catalyst, such as scandium(III) triflate or another Lewis acid (e.g., 10 mol%), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for 12-24 hours. Monitor the reaction's completion using TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-amino-2-substituted-imidazo[1,2-a]pyridine derivative.
Caption: General workflow for the synthesis of this compound.
Section 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. The tables below summarize the in vitro efficacy, typically represented by IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID / Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Laryngeal Carcinoma (Hep-2) | 11 | [5] |
| Hepatocellular Carcinoma (HepG2) | 13 | [5] | |
| Breast Cancer (MCF-7) | 11 | [5] | |
| Skin Cancer (A375) | 11 | [5] | |
| Compound 4h | Breast Cancer (MCF-7) | 1 - 5.5 | [6] |
| Pancreatic Cancer (PANC-1) | 1 - 5.5 | [6] | |
| Colon Cancer (HCT-116) | 1 - 5.5 | [6] | |
| Compound 60 | Cervical Cancer (HeLa) | 11.7 | [7] |
| Breast Cancer (MCF-7) | 6.5 | [7] | |
| Compound 15d | Melanoma (A375P) | < 0.06 | [8] |
| Compound 17e | Melanoma (A375P) | < 0.06 | [8] |
| Compound 18c | Melanoma (A375P) | < 0.06 | [8] |
| Compound I-11 | KRAS G12C-mutated (NCI-H358) | Potent | [4] |
Section 3: Mechanism of Action and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting multiple key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway, particularly as dual PI3K/mTOR inhibitors.[3][9] By blocking this cascade, these compounds can effectively induce apoptosis and halt cancer cell proliferation.[1][3]
STAT3/NF-κB Pathway Modulation
The STAT3 and NF-κB signaling pathways are linked to chronic inflammation and cancer development, promoting cell survival and proliferation while inhibiting apoptosis. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress the phosphorylation of STAT3 and inhibit the NF-κB pathway.[2][10] This action leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX, ultimately promoting cancer cell death.[2][10]
Caption: Inhibition of STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway is fundamental in cell fate determination and proliferation, and its aberrant activation is a hallmark of many cancers, including breast cancer. A novel imidazo[1,2-a]pyridine derivative, C188, has been shown to suppress this pathway.[11] C188 treatment leads to decreased nuclear localization of β-catenin and downregulation of its target genes (e.g., c-Myc, Cyclin D1), resulting in G1-phase cell cycle arrest and inhibition of cancer cell proliferation and migration.[11]
Section 4: Protocols for Biological Evaluation
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard initial screening method for evaluating the cytotoxic potential of new compounds.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Caption: General workflow for imidazo[1,2-a]pyridine-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Methylimidazo[1,2-A]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-methylimidazo[1,2-a]pyridine libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. The protocols outlined below are designed to be adaptable for identifying and characterizing novel inhibitors of key cellular signaling pathways, with a particular focus on cancer-related targets.
Introduction
The this compound core is a privileged heterocyclic structure found in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, and anti-viral properties. High-throughput screening of libraries based on this scaffold is a critical step in identifying lead compounds for further drug development. This document details the necessary protocols for cell-based cytotoxicity screening and provides context for interpreting the resulting data.
Data Presentation
The following tables summarize the cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | A549 | Lung Carcinoma | 50.56 |
| Compound 2 | HepG2 | Liver Carcinoma | 51.52 |
| Compound 3 | HCC1937 | Breast Cancer | 45 |
| Compound 4 | A375 | Melanoma | 9.7 - 44.6 |
| Compound 5 | HeLa | Cervical Cancer | 9.7 - 44.6 |
Data is compiled from publicly available research and is intended for illustrative purposes.
Signaling Pathway of Interest: PI3K/Akt/mTOR
A significant number of imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. The diagram below illustrates the key components of this pathway and the potential point of intervention for imidazo[1,2-a]pyridine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound compounds.
Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign designed to identify cytotoxic this compound compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)
This protocol describes a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is suitable for screening large compound libraries in a 384-well format.
Materials:
-
Human cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
384-well clear-bottom, black-walled tissue culture plates
-
This compound compound library (10 mM stock in DMSO)
-
Positive control (e.g., Staurosporine, 10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Automated liquid handling system
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration. d. Dilute the cells to the desired seeding density (e.g., 2,000 cells/well) in complete medium. e. Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: a. Prepare a working concentration plate of the compound library by diluting the 10 mM stock solutions in culture medium. The final desired concentration in the assay wells should be taken into account (e.g., 10 µM). b. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, and vehicle control (DMSO in medium) to the appropriate wells of the cell plate. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals. c. Add 50 µL of solubilization solution to each well to dissolve the formazan crystals. d. Incubate the plate for at least 4 hours at room temperature in the dark, with gentle shaking.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound-treated well relative to the vehicle-treated control wells. b. Identify primary "hits" as compounds that exhibit a predefined level of cytotoxicity (e.g., >50% reduction in cell viability).
Protocol 2: Dose-Response and IC50 Determination
This protocol is a follow-up to the primary screen to confirm the activity of hit compounds and determine their potency.
Materials:
-
Same as Protocol 1
-
Hit compounds identified from the primary screen
Procedure:
-
Cell Seeding: a. Follow the same procedure as in Protocol 1 for cell seeding in 384-well plates.
-
Compound Dilution and Addition: a. Prepare a serial dilution series for each hit compound (e.g., 8-point, 3-fold dilutions starting from 100 µM). b. Add the diluted compounds to the cell plates in triplicate.
-
Incubation and MTT Assay: a. Follow the same procedures for incubation and the MTT assay as described in Protocol 1.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening of this compound libraries. By employing these methods, researchers can efficiently identify and characterize novel bioactive compounds, paving the way for the development of new therapeutics targeting a range of diseases, particularly cancer. The adaptability of these protocols allows for their application to various cell lines and specific biological questions, making them a valuable tool in the drug discovery process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Consider the following troubleshooting steps:
-
Re-evaluate Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.[1] Optimization studies have shown that different synthetic routes have different optimal conditions. For instance, in a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst, with DMF as the solvent at 80°C, achieving yields up to 90%.[1]
-
Catalyst Selection: A variety of catalysts can be employed, including copper[1][2], palladium[3], and iron[2]. The choice of catalyst can significantly impact the yield. If you are using a metal catalyst, ensure it has not been deactivated.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Common solvents for this synthesis include DMF[1], toluene, and ethanol. In some cases, solvent-free conditions have been shown to be effective.[4]
-
Temperature Control: Inadequate temperature control can either slow down the reaction or lead to the formation of undesired byproducts. The optimal temperature is specific to the chosen synthetic route.
-
Reagent Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the source of the 2-carbon synthon (e.g., chloroacetone, bromoacetone). Impurities can interfere with the reaction.
-
Atmosphere: For reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). However, some methods advantageously use air as the oxidant.[1]
Issue 2: Formation of Side Products and Purification Challenges
Question: I am observing significant side product formation, which is complicating the purification of this compound. What are these side products and how can I minimize them and improve purification?
Answer: Side product formation is a common issue. Understanding the potential side reactions can help in minimizing their formation.
-
Common Side Products: Depending on the synthetic route, side products can include unreacted starting materials, polymeric materials, and regioisomers if the aminopyridine is substituted. In multicomponent reactions, various intermediates and alternative reaction pathways can lead to a mixture of products.
-
Minimizing Side Products:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to decomposition or further reactions of the product.
-
Temperature: As mentioned earlier, incorrect temperatures can promote side reactions.
-
-
Purification Strategies:
-
Silica Gel Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives.[5] A gradient elution with a mixture of hexanes and ethyl acetate is often effective.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for synthesizing this compound?
A1: Several efficient methods are available. The choice often depends on the availability of starting materials and the desired scale. Some of the most common routes include:
-
Condensation of 2-aminopyridine with α-haloketones: This is a classical and widely used method, reacting 2-aminopyridine with chloroacetone or bromoacetone.[4] This method can often be performed under catalyst-free conditions.[4]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé reaction, offer a convergent approach to synthesize substituted imidazo[1,2-a]pyridines in a single step from 2-aminopyridine, an aldehyde, and an isocyanide.[5][6]
-
Copper-catalyzed reactions: Copper catalysts are frequently used for the synthesis of imidazo[1,2-a]pyridines from various starting materials, including aminopyridines and nitroolefins, or through A3-coupling reactions.[1][7]
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
A2: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:
-
Water as a solvent: Some syntheses have been successfully performed in water, which is a safe and environmentally benign solvent.[2][8]
-
Catalyst-free reactions: Developing conditions that do not require a metal catalyst is a key aspect of green chemistry.[4][9]
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[5]
-
Using air as an oxidant: Some copper-catalyzed methods utilize air as the oxidant, which is an abundant and non-toxic reagent.[1]
Q3: How can I confirm the successful synthesis and purity of my this compound?
A3: A combination of spectroscopic techniques is typically used for characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the presence of the desired product.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the molecule.
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to monitor the reaction progress, assess the purity of the product, and identify the presence of any impurities.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (10) | DMF | 80 | 75 |
| 2 | CuBr (10) | DMF | 80 | 90 |
| 3 | CuI (10) | DMF | 80 | 82 |
| 4 | Cu(OAc)2 (10) | DMF | 80 | 65 |
*Data adapted from a study on the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[1] While not specific to this compound, it provides a general trend for catalyst effectiveness in this class of reactions.
Table 2: Effect of Solvent on the Yield of a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr (10) | DMF | 80 | 90 |
| 2 | CuBr (10) | DMSO | 80 | 85 |
| 3 | CuBr (10) | Toluene | 80 | 70 |
| 4 | CuBr (10) | CH3CN | 80 | 68 |
*Data adapted from a study on the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[1] This table illustrates the impact of the solvent on the reaction yield under optimized catalyst conditions.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of this compound from 2-Aminopyridine and Chloroacetone
This protocol is based on the classical condensation reaction.
Materials:
-
2-Aminopyridine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Add chloroacetone (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: General reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Methylimidazo[1,2-A]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Methylimidazo[1,2-A]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1] |
| Melting Point | 36.0 - 45.0 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in Water | Slightly soluble | [3] |
| Hygroscopicity | Hygroscopic | [3] |
Q2: Which solvents are recommended for the crystallization of this compound?
Based on available literature for imidazo[1,2-a]pyridine derivatives, ethanol is a good starting point for single-solvent recrystallization.[4][5][6] Solvent mixtures such as ethanol-ether, methanol-dichloromethane, and ethyl acetate-hexane have also been reported for the crystallization of related compounds and can be effective for this compound.[4][7]
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than solid crystals. This often happens if the solution is too concentrated or cooled too quickly, especially given the relatively low melting point of this compound. To address this, try the following:
-
Add a small amount of additional hot solvent to the mixture to dissolve the oil.
-
Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Consider using a different solvent system with a lower boiling point.
Q4: I am not getting any crystals to form. What are the common reasons and solutions?
Failure to form crystals is a common issue in crystallization and can be attributed to several factors:
-
Solution is not supersaturated: The concentration of your compound in the solvent may be too low. Try evaporating some of the solvent to increase the concentration.
-
Nucleation is not occurring: Induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a seed crystal of this compound.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A solvent screen with various polar and non-polar solvents is recommended to find an optimal system.
Q5: The crystal yield is very low. How can I improve it?
A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of the compound remaining in the mother liquor. If possible, concentrate the mother liquor to recover more product.
-
Premature filtration: Ensure that crystallization is complete before filtering the crystals. Allow sufficient time for the solution to cool and for the crystals to form fully.
-
Washing with a solvent in which the crystals are soluble: When washing the filtered crystals, use a cold solvent in which the compound has low solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
Problem 1: No Crystal Formation
Problem 2: Oiling Out
Problem 3: Poor Crystal Quality (e.g., small, needles, powder)
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is a good starting point for the purification of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum. Due to the hygroscopic nature of the compound, it is important to minimize exposure to atmospheric moisture.[3]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful if a suitable single solvent cannot be identified. A common pairing is a solvent in which the compound is highly soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane, ether).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-solvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with constant swirling until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For further crystal growth, the flask can be placed in a refrigerator.
-
Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Predicted Solubility (at room temp) | Notes |
| Water | 10.2 | Slightly Soluble | [3] |
| Ethanol | 4.3 | Soluble | A good candidate for single-solvent recrystallization.[4][5][6] |
| Methanol | 5.1 | Soluble | Can be used in solvent mixtures.[7] |
| Dichloromethane | 3.1 | Soluble | A potential "good" solvent for two-solvent systems.[7] |
| Ethyl Acetate | 4.4 | Soluble | A potential "good" solvent for two-solvent systems. |
| Acetonitrile | 5.8 | Soluble | Mentioned as a reaction solvent.[8] |
| Toluene | 2.4 | Sparingly Soluble | May be useful for slow crystallization. |
| Hexane | 0.1 | Insoluble | A good candidate for an anti-solvent. |
| Diethyl Ether | 2.8 | Sparingly Soluble | A potential anti-solvent.[4] |
Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, including solubility, melting point, and stability. While there are no specific reports on the polymorphism of this compound, it is a known phenomenon in related heterocyclic compounds. If you observe variability in your crystallization outcomes (e.g., different crystal shapes, melting points) under seemingly identical conditions, polymorphism could be a factor. A systematic polymorph screen, involving crystallization from a wide range of solvents under different conditions (e.g., temperature, cooling rate), may be necessary to identify and characterize different crystalline forms.
References
- 1. This compound | C8H8N2 | CID 136742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H35114.03 [thermofisher.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. scribd.com [scribd.com]
- 5. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inefficient catalyst or catalyst deactivation. | - Screen different catalysts; copper-based catalysts like CuI or CuBr are often effective.[1][2] - For multicomponent reactions, consider iodine or scandium triflate.[3][4] - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Many syntheses proceed well between 80°C and 120°C.[2] - Microwave irradiation can sometimes improve yields and reduce reaction times.[4] | |
| Incorrect solvent. | - The choice of solvent is crucial. DMF is a common and effective solvent for many copper-catalyzed reactions.[2] - For greener synthesis, water or ionic liquids can be viable alternatives.[1][5] | |
| Poor quality of starting materials. | - Use purified reagents and dry solvents. - Verify the purity of 2-aminopyridine and the ketone or aldehyde starting materials. | |
| Formation of multiple byproducts | Side reactions due to reactive intermediates. | - Adjust the stoichiometry of the reactants. - Lowering the reaction temperature might increase selectivity. - In multicomponent reactions, the order of addition of reagents can be critical. |
| Air or moisture sensitivity. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents or catalysts.[1] | |
| Reaction does not go to completion | Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time. Some reactions may require several hours to complete. |
| Catalyst loading is too low. | - Increase the catalyst loading incrementally. Typically, 5-10 mol% is a good starting point.[3] | |
| Difficulty in product isolation and purification | Product is highly soluble in the workup solvent. | - Choose an appropriate extraction solvent system. - If the product is an oil, consider converting it to a solid salt for easier handling. |
| Co-elution of impurities during chromatography. | - Optimize the mobile phase for column chromatography. - Recrystallization can be an effective purification method for solid products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent methods include the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction), multicomponent reactions involving an aldehyde, a 2-aminopyridine, and a third component like an isocyanide or alkyne, and various metal-catalyzed cross-coupling and cyclization reactions.[4][6] Copper-catalyzed reactions, in particular, have gained significant attention due to their efficiency and versatility.[1][2][5]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction type.
-
For multicomponent reactions, copper iodide (CuI) is a common and effective catalyst, often used in combination with a co-catalyst or ligand.[1]
-
Palladium catalysts are also used, particularly in coupling reactions.[7]
-
For certain syntheses, metal-free conditions using iodine or an acid catalyst like p-toluenesulfonic acid can be employed.[3][8]
-
FeCl3 has been identified as a superior Lewis acid catalyst for cascade reactions involving nitroolefins.[4][6]
Q3: What is the role of an oxidant in some of these syntheses?
A3: In many modern synthetic routes, an oxidative cyclization step is involved. Air is often used as a green and inexpensive oxidant in copper-catalyzed reactions.[2] Other oxidants like hydrogen peroxide can also be employed.[9] The oxidant facilitates the aromatization step to form the final imidazo[1,2-a]pyridine ring system.
Q4: Can I run these reactions under microwave irradiation or ultrasound?
A4: Yes, both microwave irradiation and ultrasound have been successfully used to promote the synthesis of imidazo[1,2-a]pyridines.[4][5][10] These techniques can often lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[4][10]
Q5: Are there any "green" or environmentally friendly methods for this synthesis?
A5: Yes, there is a growing interest in developing greener synthetic protocols. This includes the use of water as a solvent, employing air as the oxidant, using reusable catalysts, and performing reactions under solvent-free or catalyst-free conditions.[2][4][5][11]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis.
Table 1: Optimization of a Copper-Catalyzed One-Pot Synthesis [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (10) | DMF | 80 | 75 |
| 2 | CuBr (10) | DMF | 80 | 90 |
| 3 | CuI (10) | DMF | 80 | 85 |
| 4 | Cu(OAc)₂ (10) | DMF | 80 | 60 |
| 5 | CuBr (10) | DMSO | 80 | 82 |
| 6 | CuBr (10) | Toluene | 80 | 55 |
| 7 | CuBr (10) | DMF | 60 | 65 |
| 8 | CuBr (10) | DMF | 100 | 88 |
Table 2: Optimization of an Iodine-Catalyzed Three-Component Synthesis [3]
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| 1 | - | Ethanol | Room Temp | No Reaction |
| 2 | FeCl₃ (10) | Ethanol | Room Temp | 45 |
| 3 | ZnCl₂ (10) | Ethanol | Room Temp | 55 |
| 4 | I₂ (5) | Ethanol | Room Temp | 92 |
| 5 | I₂ (5) | Methanol | Room Temp | 85 |
| 6 | I₂ (5) | Water | Room Temp | 60 |
| 7 | I₂ (5) | Acetonitrile | Room Temp | 75 |
| 8 | I₂ (5) | Dichloromethane | Room Temp | 70 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin [2]
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), CuBr (0.1 mmol), and DMF (2 mL).
-
Stir the reaction mixture at 80°C in the air for the time required as monitored by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis [3]
-
In a round-bottom flask, dissolve the aryl aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in ethanol (5 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Add iodine (5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (typically 1-2 hours).
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: A generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering by-products during the synthesis of 2-Methylimidazo[1,2-a]pyridine. The content focuses on two common synthetic routes: the traditional Tschitschibabin Reaction and the modern Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction .
Troubleshooting Guide
Q1: My Tschitschibabin reaction of 2-aminopyridine and chloroacetone resulted in a low yield and a dark, tarry crude product. What are the likely causes and solutions?
A: This is a common issue in the Tschitschibabin synthesis, which often requires high temperatures. The formation of dark, polymeric material is typically due to the harsh reaction conditions.
Potential Causes:
-
Self-condensation of Chloroacetone: Under basic or high-temperature conditions, chloroacetone can self-condense, leading to a complex mixture of by-products and polymers.
-
Decomposition/Polymerization: The starting materials or the product itself may be unstable at the reaction temperature, leading to decomposition and the formation of intractable tars.
-
Excessive Reaction Time/Temperature: Prolonged heating increases the likelihood of side reactions and decomposition.
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the reaction temperature. Attempt the reaction at the lower end of the reported temperature range and monitor by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and by-product formation.
-
Control Stoichiometry: Use a slight excess of 2-aminopyridine to ensure the complete consumption of chloroacetone, minimizing its self-condensation.
-
Purification of Reagents: Ensure your 2-aminopyridine is pure and your chloroacetone is not discolored (which can indicate decomposition).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.
Q2: After performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 2-substituted-3-aminoimidazo[1,2-a]pyridine derivative, my LC-MS shows a significant side product with a mass corresponding to an "Ugi adduct". What is this by-product and how can I avoid it?
A: The GBB reaction is a powerful tool, but under certain conditions, a competing pathway resembling the Ugi four-component reaction can occur, especially when using aliphatic aldehydes.[1]
By-product Identity: The GBB reaction involves the formation of a nitrilium intermediate. In the desired pathway, this intermediate undergoes an intramolecular cyclization. However, if a nucleophile (like the solvent, e.g., methanol, or a carboxylate impurity) is present and competitive, it can be trapped, leading to a linear, acyclic "Ugi-type" by-product instead of the desired fused heterocycle.
Troubleshooting Steps:
-
Choice of Aldehyde: This side reaction is more prevalent with aliphatic aldehydes. If your protocol allows, consider using an aromatic aldehyde, which often favors the desired cyclization.[1]
-
Catalyst and Solvent: The choice of acid catalyst and solvent is critical. Strictly anhydrous conditions are preferable. Using a non-nucleophilic solvent can prevent its participation in trapping the intermediate. Lewis acids like Sc(OTf)₃ are often employed to promote the cyclization.
-
Purity of Reagents: Ensure your amine and aldehyde are free from carboxylic acid impurities, which can act as the nucleophilic component in the Ugi pathway.
Q3: My 1H NMR spectrum of the crude product from a Tschitschibabin synthesis shows complex aromatic signals that don't correspond to the this compound product. What could they be?
A: A common side reaction in syntheses involving pyridines under harsh conditions is dimerization.
Potential By-product:
-
4,4'-disubstituted-2,2'-bipyridines: These dimers can form as by-products during the reaction. Their 1H NMR spectra will show a distinct set of aromatic signals, often more complex than the simple pattern of the desired product.
Identification and Removal:
-
Analysis: Compare your spectrum to literature data for substituted bipyridines. Mass spectrometry can confirm the presence of a dimer (M+H peak at twice the mass of the pyridine starting material, minus two hydrogens).
-
Purification:
-
Acid Wash: The desired imidazo[1,2-a]pyridine product is basic. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The less basic dimer by-product may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Column Chromatography: If an acid wash is insufficient, silica gel column chromatography can be effective. Use a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane). The product and by-products should have different polarities, allowing for separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products to expect in the Tschitschibabin synthesis of this compound?
A: The main potential by-products are:
-
Polymeric/Tar-like materials: Resulting from the decomposition of reagents or products under high heat.
-
Self-condensation products of chloroacetone: Chloroacetone can react with itself under basic conditions to form complex aldol-type adducts.
-
Dihydropyridine intermediates: Incomplete aromatization can leave saturated or partially saturated ring structures.
-
Dimers: Coupling of two pyridine rings can lead to bipyridine by-products.
Q2: What are the common by-products in the Groebke-Blackburn-Bienaymé (GBB) synthesis?
A: The GBB reaction is generally very clean, but by-products can arise from:
-
Ugi-type Adducts: As discussed in the troubleshooting guide, trapping of the nitrilium intermediate by an external nucleophile can lead to linear by-products, particularly with aliphatic aldehydes.[1]
-
Unreacted Schiff Base: Incomplete reaction between the 2-aminopyridine and the aldehyde can leave the Schiff base intermediate in the crude product.
-
Isocyanide Hydrolysis/Decomposition: Isocyanides can be sensitive to acidic conditions and may hydrolyze to the corresponding formamide or undergo other decomposition pathways, reducing the overall yield.
Q3: How can I use TLC to monitor my reaction and identify by-products?
A: TLC is an essential tool. Spot the reaction mixture alongside your starting materials. The product, this compound, is typically a fluorescent compound that will appear as a bright spot under UV light (254 nm). By-products will appear as separate spots with different Rf values. A well-run reaction will show the consumption of starting materials and the clean formation of a single major product spot. The appearance of multiple new spots, especially those that streak or remain at the baseline, indicates the formation of by-products or polymeric material.
Q4: What are the characteristic 1H NMR and Mass Spec signals for this compound?
A:
-
¹H NMR (in CDCl₃): You should expect a singlet for the methyl group (CH₃) around 2.4-2.5 ppm and a singlet for the imidazole proton (H-3) around 7.5 ppm. The four protons on the pyridine ring will appear in the aromatic region (approx. 6.7-8.1 ppm), typically as a series of doublets and triplets.
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ peak for the parent compound (C₈H₈N₂) is at m/z 133.07.
Data Summary
While precise quantitative data is highly dependent on specific reaction conditions, the following table summarizes qualitative trends for minimizing by-product formation.
| Reaction Type | Factor | Condition Favoring Product | Condition Favoring By-products | Associated By-products |
| Tschitschibabin | Temperature | Lowest effective temperature | Excessive heat (>120-130 °C) | Tar, Polymers |
| Reagent Purity | Freshly distilled/purified | Old, discolored reagents | Decomposition products | |
| Atmosphere | Inert (N₂, Ar) | Air | Oxidative decomposition | |
| GBB | Aldehyde Type | Aromatic | Aliphatic | Ugi-type linear adducts |
| Catalyst | Effective Lewis or Brønsted acid | Ineffective or wrong type of acid | Incomplete reaction, Schiff base | |
| Solvent | Anhydrous, non-nucleophilic | Protic, nucleophilic (e.g., MeOH) | Ugi-type adducts | |
| Isocyanide Stability | Stable isocyanide (e.g., T-BuNC) | Acid-sensitive isocyanide | Isocyanide decomposition products |
Key Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol or toluene).
-
Reagent Addition: Slowly add chloroacetone (1.1 eq) to the mixture. Caution: Chloroacetone is a lachrymator.
-
Reaction: Add a base (e.g., sodium bicarbonate, 1.5 eq) to the mixture. Heat the reaction to reflux (typically 80-110 °C, depending on the solvent) and monitor its progress by TLC.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: LC-MS Analysis for By-product Identification
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient system would be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5-10% B, increasing to 95-100% B over 10-15 minutes.
-
-
Detection: Use a UV detector (e.g., at 254 nm and 280 nm) and an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Analysis: Analyze the resulting chromatogram. The peak for this compound should have a corresponding mass spectrum showing an [M+H]⁺ ion at m/z 133.1. Other peaks in the chromatogram represent by-products; their mass spectra can be used to deduce their structures (e.g., looking for dimer masses or masses corresponding to Ugi adducts).
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating by-products.
Caption: Competing reaction pathways in two common synthesis routes.
References
Technical Support Center: Overcoming Poor Solubility of 2-Methylimidazo[1,2-A]pyridine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 2-Methylimidazo[1,2-A]pyridine analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound analogue is showing very low aqueous solubility, leading to inconsistent results in my in vitro assays. What are my first steps?
A1: Poor aqueous solubility is a common challenge with fused bicyclic heterocyclic compounds and can cause misleading assay results.[1][2] The initial approach should be systematic, starting with quantifying the problem and then exploring simple formulation adjustments.
Caption: Initial workflow for troubleshooting poor compound solubility.
-
Quantify Solubility: First, perform both kinetic and thermodynamic solubility measurements in your specific assay buffer.[3] Kinetic solubility is often more relevant for high-throughput screening, while thermodynamic solubility is crucial for later-stage development.[4][5]
-
Modify Assay Conditions: If the measured solubility is close to the required concentration, minor adjustments to the assay protocol may suffice. This could involve adding a small amount of a protein like Bovine Serum Albumin (BSA) or carefully optimizing the final concentration of your co-solvent (e.g., DMSO).[1] Be cautious, as these changes can sometimes interfere with the assay's biological endpoint.
-
Implement a Solubilization Strategy: If the intrinsic solubility is too low, a more robust strategy is necessary. This can range from simple pH adjustments to more complex formulation or chemical modification approaches.[1][6]
Q2: How does pH affect the solubility of my basic imidazopyridine compound, and how can I use this to my advantage?
A2: The imidazopyridine core contains basic nitrogen atoms, making the solubility of its analogues highly dependent on pH.[7] For weakly basic drugs, solubility increases as the pH decreases because the compound becomes protonated (ionized).[8]
-
Mechanism: In an acidic environment (lower pH), the basic nitrogen atoms on the imidazopyridine ring accept protons, forming a positively charged cation. This ionized form is generally much more soluble in aqueous media than the neutral form.[8][9]
-
Application (Salt Formation): You can exploit this property by forming a salt, such as a hydrochloride (HCl) salt. Salt formation is a common chemical modification used to significantly increase the dissolution rate and solubility of basic drug candidates.[6][9][10]
-
Troubleshooting: When working with the free base, ensure your buffer pH is well below the compound's pKa to maintain solubility. Conversely, if you are working with a salt form, be aware that it may precipitate out of solution if the pH of the medium is raised above its pKa, converting it back to the less soluble free base.[10]
Q3: I am in the lead optimization phase. What chemical modifications can I make to the this compound scaffold to intrinsically improve solubility?
A3: Structure-Activity Relationship (SAR) studies often focus on balancing potency with physicochemical properties like solubility.[2][11] The goal is to introduce polarity without disrupting the key interactions required for biological activity.
-
Introduce Polar/Ionizable Groups: Adding polar functionalities can enhance aqueous solubility. Consider introducing groups like sulfonamides, sulfonyls, or additional nitrogen-containing heterocycles (e.g., a pyridyl group).[11]
-
Manage Lipophilicity: While increasing lipophilicity (higher cLogP) can sometimes improve potency, it frequently leads to decreased solubility.[2][11] A careful balance is required. Replacing non-polar moieties with smaller, more polar, or ionizable groups can be an effective strategy.
-
Prodrug Approach: For a more advanced solution, consider a prodrug strategy. This involves attaching a temporary, highly soluble promoiety to your parent drug.[12] This moiety is cleaved in vivo to release the active compound. Phosphate and amino acid esters are common choices for improving solubility.[12][13][14][15][16]
Caption: The prodrug approach enhances solubility for delivery.
Q4: My compound is a late-stage candidate and chemical modification is not an option. What formulation strategies can I use to improve its solubility for in vivo studies?
A4: For late-stage candidates, formulation technologies are the preferred method for enhancing solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of non-polar compounds.[17] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[18]
-
Solid Dispersions: Creating an amorphous solid dispersion is a powerful technique. In this method, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[17] The amorphous form of the drug has a higher energy state and thus greater apparent solubility and a faster dissolution rate compared to its stable crystalline form.[17][19]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[20][21] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which leads to a higher dissolution velocity.[17] Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[21][22]
Quantitative Data Summary
The following tables provide representative data on how different strategies can impact the solubility of imidazopyridine analogues.
Table 1: Thermodynamic Solubility of Substituted 3-Nitroimidazo[1,2-a]pyridine Analogues (Data adapted from a study on antileishmanial compounds[23])
| Compound ID | Substitution at Position 8 | Thermodynamic Solubility (µM at pH 7.4) | Fold Improvement (vs. Hit B) |
| Hit A | (Not specified) | 6.9 | 4.9x |
| Hit B | (Not specified) | 1.4 | 1.0x (Baseline) |
| 3i | 4-Chlorophenylthioether | 12.4 | 8.9x |
| 7 | 4-Pyridyl | 31.1 | 22.2x |
Table 2: Illustrative Effect of pH on the Solubility of a Hypothetical Basic Imidazopyridine Analogue (pKa = 5.5)
| pH of Medium | Predicted Predominant Form | Expected Aqueous Solubility |
| 2.0 | Ionized (Protonated) | High |
| 4.0 | Ionized (Protonated) | High |
| 5.5 (at pKa) | 50% Ionized / 50% Neutral | Moderate |
| 7.4 | Neutral (Free Base) | Low |
| 9.0 | Neutral (Free Base) | Low |
Table 3: Example of Co-Solvent Effect on the Kinetic Solubility of a Model Imidazopyridine Analogue
| Solvent System | Kinetic Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 |
| 10% PEG 400 in PBS | 15 |
| 20% PEG 400 in PBS | 45 |
| 40% PEG 400 in PBS | > 200 |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Measurement (Shake-Flask Method) [4][24][25]
This protocol provides a rapid assessment of solubility, often used in early drug discovery.
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[25]
-
Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Procedure:
-
Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤2%).[4]
-
Seal the plate and shake vigorously at a controlled temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 2-4 hours).[24][25]
-
-
Separation & Quantification:
-
Separate any precipitated solid from the solution. This is typically done by filtering the plate through a solubility filter plate or by centrifugation.[24]
-
Transfer the clear filtrate/supernatant to a new analysis plate.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry, against a standard curve.[24][25]
-
Protocol 2: Thermodynamic Solubility Measurement [3][24]
This protocol measures the equilibrium solubility and is considered the gold standard for lead optimization and formulation development.
-
Preparation:
-
Use the solid (powder) form of the test compound, not a DMSO stock.[24]
-
Prepare the aqueous buffer of interest.
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The solid should be visibly in excess to ensure saturation is reached.
-
Seal the vial and shake or agitate at a constant temperature (e.g., 25°C) for an extended period to allow the system to reach equilibrium (typically 24-48 hours).[24]
-
-
Separation & Quantification:
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the sample to remove any remaining microparticulates.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Protocol 3: Nanosuspension Preparation via High-Pressure Homogenization (HPH) [6][18]
This method is a "top-down" approach to producing drug nanoparticles for formulation.
Caption: Workflow for preparing a nanosuspension using HPH.
-
Pre-suspension Formation:
-
High-Pressure Homogenization:
-
Force the pre-suspension through the narrow gap of a high-pressure homogenizer at pressures ranging from 100 to 2000 bar.[6]
-
The intense forces within the homogenization gap (cavitation, high shear) break down the drug microparticles into nanoparticles.[6][18]
-
Repeat the homogenization cycle multiple times (e.g., 10-30 cycles) until the desired particle size distribution is achieved.
-
-
Characterization:
-
Analyze the final nanosuspension for key quality attributes, including mean particle size, polydispersity index (PDI), and zeta potential, using techniques like dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time to monitor for crystal growth or aggregation.[26][27]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. johronline.com [johronline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ijpbr.in [ijpbr.in]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 23. mdpi.com [mdpi.com]
- 24. enamine.net [enamine.net]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. eaapublishing.org [eaapublishing.org]
- 27. eaapublishing.org [eaapublishing.org]
Technical Support Center: Industrial Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the industrial synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these important heterocyclic compounds from the laboratory to industrial production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines at an industrial scale.
Section 1: Reaction Control and Execution
Question 1: We are scaling up a Groebke-Blackburn-Bienaymé (GBB) reaction and observing a significant drop in yield compared to our lab-scale experiments. What are the likely causes and how can we troubleshoot this?
Answer: A drop in yield during the scale-up of the GBB reaction is a common issue, often stemming from challenges in maintaining optimal reaction conditions in larger vessels. Key factors include:
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1][2] Similarly, the surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal from exothermic steps more challenging and potentially leading to thermal runaway if not controlled.[3][4]
-
Solvent Effects: The choice of solvent is critical. While alcohols like methanol are common in lab-scale GBB reactions, their role can be complex, sometimes acting as a cocatalyst.[5] At scale, different solvent grades or the inability to maintain a specific solvent-to-reagent ratio due to reactor geometry can impact reaction kinetics and yield.
-
Reagent Addition and Stability: The rate of addition of reagents, especially the isocyanide, becomes much more critical at scale. A slow, controlled addition is often necessary to manage the reaction exotherm and prevent the accumulation of unreacted intermediates.[4] Additionally, the stability of reagents like isocyanides and aldehydes over longer reaction times in large vessels should be considered.
Troubleshooting Steps:
-
Improve Mixing: Evaluate the reactor's agitation efficiency. For solid-liquid mixtures or viscous solutions, ensure the impeller design (e.g., pitched blade turbine) is adequate to suspend solids and maintain homogeneity.[1]
-
Enhance Heat Transfer: Implement controlled dosing of one of the reactants to manage the rate of heat generation.[4] Ensure the reactor's cooling system is sufficient and consider using a reactor with a better heat transfer coefficient.
-
Optimize Reaction Conditions for Scale: Re-evaluate the optimal temperature, concentration, and catalyst loading at the pilot scale. Sometimes, conditions that are optimal in the lab are not practical or safe at an industrial scale. For instance, a one-pot, two-step process with optimized Lewis acids and dehydrating agents has been shown to improve yield and purity on a multigram scale.[6]
-
Consider Flow Chemistry: For highly exothermic or fast reactions, continuous flow processing can offer superior heat and mass transfer, providing better control and potentially higher yields compared to batch processing.[7]
Question 2: Our synthesis involves the reaction of a 2-aminopyridine with an α-haloketone. On a large scale, we are struggling with handling the lachrymatory α-bromoketone and are seeing an increase in impurities. What are our options?
Answer: Handling hazardous reagents like α-bromoketones is a significant safety and operational challenge in industrial settings. Increased impurity profiles at scale are often due to longer reaction times and less controlled temperature profiles.
Troubleshooting & Mitigation Strategies:
-
In-Situ Generation: Instead of isolating the hazardous α-bromoketone, consider a process where it is generated and consumed in the same pot ("in-situ"). This minimizes handling and exposure.
-
Alternative Reagents: Explore the use of α-chloroketones, which are often less lachrymatory, though they may require more forcing reaction conditions. Another approach is to use α-tosyloxyketones.
-
Process Simplification: A case study on the synthesis of Zolpidem highlighted the move from a 7-stage process involving an α-bromoketone to a more streamlined 4-stage process to improve safety, reduce cycle time, and increase overall yield.[8]
-
Impurity Profiling: Identify the structure of the major impurities. This can provide insight into the side reactions occurring (e.g., over-alkylation, dimerization). Once identified, adjustments to the reaction temperature, stoichiometry, or addition sequence can be made to minimize their formation.
-
Aqueous Synthesis: Some imidazo[1,2-a]pyridine syntheses can be performed in water, which can simplify handling and workup procedures, as well as improve the overall greenness of the process.[9]
Section 2: Product Isolation and Purification
Question 3: We are having difficulty with the crystallization of our imidazo[1,2-a]pyridine product at the pilot scale. The crystals are very fine, leading to poor filtration, or the product is oiling out. How can we improve our crystallization process?
Answer: Crystallization is highly dependent on scale-dependent factors like cooling rates, mixing dynamics, and supersaturation control.
Troubleshooting Crystallization:
-
Control Supersaturation: This is the most critical parameter. "Oiling out" often occurs when supersaturation is generated too quickly. Slowing down the addition of an anti-solvent or the cooling rate can prevent this.[10]
-
Seeding: Implement a seeding strategy. Adding a small quantity of the crystalline product at the right point in the process (within the metastable zone) can promote controlled crystal growth over spontaneous nucleation, leading to larger, more uniform crystals.
-
Solvent System Optimization: The choice of crystallization solvent is crucial. You may need a different solvent or solvent/anti-solvent ratio at scale compared to the lab. Factors to consider include product solubility at different temperatures, solvent viscosity, and safety.
-
Agitation: The mixing speed and impeller type can influence crystal size and morphology. Over-mixing can lead to crystal breakage (secondary nucleation) and fines, while under-mixing can result in poor heat transfer and non-uniform supersaturation.[1]
-
In-situ Recrystallization: To improve purity and crystal form without isolating the crude solid, an in-situ recrystallization can be performed. This involves dissolving the crude product in a suitable solvent after the initial workup and then inducing crystallization under controlled conditions in the same vessel.[8]
| Parameter | Lab Scale (Glass Flask) | Pilot/Industrial Scale (Reactor) | Potential Issue on Scale-up | Troubleshooting Action |
| Cooling Rate | Rapid cooling possible | Slower, less uniform cooling | Uncontrolled nucleation, small crystals, oiling out | Implement a programmed, slow cooling profile. |
| Mixing | Efficient (magnetic stirrer) | Can be inefficient, dead zones | Localized supersaturation, inconsistent crystal growth | Optimize agitator speed and design for the vessel. |
| Supersaturation | Often high and rapid | Difficult to control uniformly | Poor crystal form, impurity inclusion | Control via slow anti-solvent addition or slow cooling. |
| Seeding | Often not required | Highly recommended | Broad particle size distribution | Develop a robust seeding protocol. |
Experimental Protocols
Protocol 1: Scalable One-Pot, Two-Step Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is adapted from a process developed for the efficient synthesis of 3-aminoimidazo[1,2-a]pyrazines, which is also applicable to imidazo[1,2-a]pyridines.[6]
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)
-
Trimethyl orthoformate (1.5 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂) (0.2 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Vessel Preparation: Charge a clean, dry, and inerted reactor with 2-aminopyridine and acetonitrile. Begin agitation.
-
Iminium Ion Formation: Add the aldehyde, trimethyl orthoformate, and the Lewis acid catalyst to the reactor. Heat the mixture to 40-50°C and hold for 1-2 hours to allow for the formation of the Schiff base and its activation.
-
Cyclization: Cool the reaction mixture to 20-25°C. Begin the controlled, subsurface addition of the isocyanide over 2-4 hours, maintaining the internal temperature below 30°C using jacket cooling. The reaction is often exothermic.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at ambient temperature for an additional 4-8 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Workup and Isolation: Quench the reaction with an aqueous basic solution (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase, dry, and concentrate under reduced pressure. The crude product can then be purified by crystallization.
Visualizations
Logical Troubleshooting Workflow for Reduced Yield on Scale-up
Caption: A decision tree for troubleshooting yield loss during scale-up.
General Workflow for Industrial Crystallization
Caption: A typical workflow for industrial product crystallization.
References
- 1. scribd.com [scribd.com]
- 2. mt.com [mt.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. How To Make Industrial Crystallization Efficient - Industrial Outlook [industrialoutlook.in]
Minimizing side reactions in the synthesis of 2-Methylimidazo[1,2-A]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 2-Methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridine with an α-haloketone, such as chloroacetone or bromoacetone.[1][2] This reaction is typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrohalic acid formed. More recent and often higher-yielding methods include copper-catalyzed reactions and various one-pot multicomponent reactions.[3][4][5]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Dimerization of 2-aminopyridine: This can occur under harsh reaction conditions, leading to the formation of bipyridine-type impurities.
-
Over-alkylation of the product: The synthesized this compound can sometimes undergo further alkylation, typically at the C3 position.
-
Formation of polymeric materials: At high temperatures or concentrations, undesirable polymerization of reactants or intermediates can occur.
-
Formation of isomeric impurities: While less common with symmetrical reagents like chloroacetone, the use of unsymmetrical ketones can lead to a mixture of regioisomers.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Suboptimal reaction temperature. | Optimize the reaction temperature. For the reaction of 2-aminopyridine with chloroacetone, a temperature around 60-80°C is often effective. |
| Inefficient catalyst or catalyst loading. | If using a catalyzed reaction, screen different catalysts and optimize the catalyst loading. For example, in copper-catalyzed syntheses, CuI or CuBr have been shown to be effective.[3] | |
| Presence of water in the reactants or solvent. | Ensure that all reactants and the solvent are dry, as water can interfere with the reaction. | |
| Presence of a significant amount of a higher molecular weight byproduct | Dimerization of 2-aminopyridine. | Avoid excessively high reaction temperatures and prolonged reaction times. Consider using milder reaction conditions or a different synthetic route. |
| Formation of a second major product with similar mass spectrometry fragmentation | Over-alkylation of the this compound product. | Use a stoichiometric amount of the alkylating agent (chloroacetone). Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction. |
| Complex mixture of products observed by TLC or LC-MS | Polymerization or decomposition of starting materials or products. | Lower the reaction temperature and ensure that the reaction is not run for an excessively long time. Using a more dilute reaction mixture can also be beneficial. |
Quantitative Data
The following table summarizes the yield of 2-phenylimidazo[1,2-a]pyridine (a closely related derivative) under various reaction conditions, illustrating the impact of the catalyst and solvent on the reaction outcome. The optimization of these parameters is key to minimizing side reactions and maximizing the yield of the desired product.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 12 | <10 | [6] |
| DBU | Ethanol | Reflux | 12 | 32 | [6] |
| NaHCO₃ | Ethanol | Reflux | 12 | 41 | [6] |
| ZnO | Ethanol | Reflux | 12 | 52 | [6] |
| FeCl₃ | Ethanol | Reflux | 12 | 65 | [6] |
| AlCl₃ | Ethanol | Reflux | 12 | 71 | [6] |
| Copper Silicate | Ethanol | Reflux | 1.5 | 94 | [6] |
| CuBr | DMF | 80 | - | 90 | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Tschitschibabin Condensation
This protocol is a generalized procedure based on the classical synthesis.
Materials:
-
2-Aminopyridine
-
Chloroacetone (or bromoacetone)
-
Ethanol (or another suitable solvent like DMF)
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Add chloroacetone (1-1.2 equivalents) to the solution.
-
(Optional) Add sodium bicarbonate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (around 78°C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the residue can be purified directly by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Relationship between Reaction Conditions and Side Products
Caption: The impact of reaction conditions on the formation of side products.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize imidazo[1,2-a]pyridines.
Troubleshooting Guide
Question: My GBB reaction is resulting in low to no yield of the desired imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in a Groebke-Blackburn-Bienaymé reaction can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting this issue:
1. Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 2-aminopyridine, aldehyde, and isocyanide are of high purity. Impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1:1 molar ratio of the three components is standard, slight adjustments might be necessary depending on the specific substrates.
2. Reaction Conditions:
-
Catalyst Choice: The GBB reaction is typically catalyzed by either a Lewis acid or a Brønsted acid.[1][2] The choice of catalyst can significantly impact the yield. If one type of catalyst is ineffective, consider screening others. Common catalysts include Sc(OTf)₃, Yb(OTf)₃, InCl₃, HClO₄, and p-toluenesulfonic acid (PTSA).[2][3]
-
Solvent Selection: The choice of solvent is critical.[4] Alcohols, particularly methanol and ethanol, are frequently used and can act as co-catalysts.[4] In some cases, greener solvents like water or even solvent-free conditions have been employed, though this may lead to lower yields.[1]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often with heating under reflux or using microwave irradiation.[5][6] If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the yield. Microwave assistance has been shown to reduce reaction times and increase yields.[5]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the decomposition of products or the formation of side products.
3. Substrate-Specific Issues:
-
2-Aminopyridine Substituents: Electron-withdrawing groups on the 2-aminopyridine ring can decrease its nucleophilicity, leading to a sluggish or unsuccessful reaction.[3]
-
Aldehyde Stability: Aliphatic aldehydes can be less stable and more prone to polymerization compared to aromatic aldehydes.[1][2] If using an aliphatic aldehyde, it may be beneficial to use it freshly distilled and to maintain a lower reaction temperature initially.
-
Isocyanide Reactivity: The reactivity of the isocyanide can also influence the reaction outcome.
4. Water Scavenging:
-
The initial step of the GBB reaction is the formation of an imine from the 2-aminopyridine and the aldehyde, which releases a molecule of water. In some cases, the presence of water can hinder the reaction. The use of dehydrating agents like trimethyl orthoformate can be beneficial.[7]
Question: I am observing significant side product formation in my GBB reaction. What are these side products and how can I minimize them?
Answer:
The most common side products in the GBB reaction are typically related to the individual reactivities of the starting materials or alternative reaction pathways.
-
Ugi Adducts: Under certain conditions, particularly with aliphatic aldehydes, the formation of classic Ugi adducts can be observed.[3] This can be influenced by the choice of solvent and catalyst.
-
Aldehyde Polymerization: As mentioned, aliphatic aldehydes have a tendency to polymerize, especially under acidic conditions and at higher temperatures.[1][2] To mitigate this, consider adding the aldehyde slowly to the reaction mixture or using milder reaction conditions.
-
Isocyanide Polymerization: Isocyanides can also polymerize, particularly in the presence of certain catalysts or impurities. Using fresh, high-purity isocyanides is recommended.
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully screen catalysts, solvents, and temperatures to find the optimal conditions that favor the desired GBB cyclization pathway.
-
Order of Addition: While the GBB is a one-pot reaction, the order of addition of the reactants can sometimes influence the outcome. Pre-forming the imine by reacting the 2-aminopyridine and aldehyde before adding the isocyanide might be a viable strategy in some cases.
-
Purification: If side product formation is unavoidable, careful purification by flash column chromatography is often necessary to isolate the desired imidazo[1,2-a]pyridine.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?
A1: The generally accepted mechanism for the GBB reaction proceeds through the following key steps:
-
Imine Formation: The 2-aminopyridine and the aldehyde undergo a condensation reaction to form a Schiff base (imine) intermediate.
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the electrophilic carbon of the imine.
-
Cyclization: This is followed by an intramolecular cyclization where the nitrogen of the pyridine ring attacks the nitrilium ion intermediate.
-
Tautomerization/Aromatization: The final step involves a tautomerization or a proton shift to yield the stable, aromatic imidazo[1,2-a]pyridine product.[4][9]
Q2: Which catalysts are most effective for the GBB reaction?
A2: A wide range of both Lewis and Brønsted acids have been successfully employed as catalysts for the GBB reaction.[1][2] The choice of catalyst often depends on the specific substrates being used. Some commonly used and effective catalysts include:
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), Zirconium(IV) chloride (ZrCl₄).[2]
-
Brønsted Acids: Perchloric acid (HClO₄), p-Toluenesulfonic acid (PTSA), Ammonium chloride (NH₄Cl).[2][5]
Q3: How can I purify the imidazo[1,2-a]pyridine product from the reaction mixture?
A3: The most common method for purifying the products of a GBB reaction is flash column chromatography on silica gel.[8] The choice of eluent system will depend on the polarity of the product and can be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. In some industrial-scale syntheses, purification can be achieved through salt formation, for instance, by forming the sulfate salt of the product.[7]
Q4: Can I use ketones instead of aldehydes in the GBB reaction?
A4: While aldehydes are the standard carbonyl component in the GBB reaction, the use of ketones is less common and often more challenging. The lower electrophilicity of the ketone carbonyl group can make the initial imine formation less favorable, often requiring more forcing reaction conditions.
Q5: Are there any "green" or environmentally friendly protocols for the GBB reaction?
A5: Yes, there has been a growing interest in developing more environmentally benign GBB reaction protocols. This includes the use of:
-
Greener Solvents: Water has been explored as a solvent for the GBB reaction.[8]
-
Alternative Energy Sources: Ultrasound irradiation (sonication) and microwave heating have been shown to accelerate the reaction, often leading to higher yields in shorter reaction times and potentially reducing energy consumption.[5][8][10]
-
Greener Catalysts: The use of catalysts like ammonium chloride or heteropolyacids is considered a more environmentally friendly approach.[1][5]
Quantitative Data Summary
Table 1: Effect of Catalyst on the Yield of a Model GBB Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | H₂O | Room Temp. | 4 | Traces | [8] |
| 2 | NH₄Cl (10) | H₂O | Room Temp. | - | 32-50 | [8] |
| 3 | Phenylboronic Acid (PBA) (10) | H₂O | Room Temp. | - | 65 | [8] |
| 4 | Phenylboronic Acid (PBA) (10) | H₂O | 60 | - | 86 | [8] |
| 5 | Phosphotungstic Acid (HPW) (2) | Ethanol | 120 (µw) | 0.5 | up to 99 | [1] |
Reaction conditions may vary based on specific substrates.
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction:
-
To a reaction vessel equipped with a magnetic stirrer, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen solvent.
-
Add the catalyst (e.g., 10 mol% of a Lewis or Brønsted acid).
-
Add the isocyanide (1.0 equiv.) to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine.[8]
Visualizations
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Caption: General experimental workflow for the GBB reaction.
Caption: Troubleshooting guide for low yield in the GBB reaction.
References
- 1. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 2. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Regioselectivity in 2-Methylimidazo[1,2-a]pyridine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 2-methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound scaffold?
The primary sites for electrophilic and radical functionalization on the this compound core are the C3 and C5 positions. The C3 position is generally the most nucleophilic and electronically favored site for many reactions, including halogenation, arylation, and alkylation.[1][2] Functionalization at the C5, C6, C7, and C8 positions on the pyridine ring is also possible but often requires specific directing groups or reaction conditions to achieve selectivity.[2]
Q2: Why is my reaction yielding a mixture of C3 and C5 substituted products? How can I improve C3 selectivity?
Achieving high C3 selectivity is a common challenge. A mixture of products often arises from competing reaction pathways. To enhance C3 selectivity:
-
Steric Hindrance: The 2-methyl group provides some steric hindrance that can influence the approaching electrophile or radical.
-
Reaction Conditions: Carefully controlling temperature, solvent, and the nature of the catalyst can significantly impact regioselectivity. For instance, in halogenation reactions, the choice of halogenating agent and solvent system is critical.
-
Catalyst Choice: For metal-catalyzed cross-coupling reactions, the ligand and metal center can play a crucial role in directing the functionalization to the C3 position.
Q3: I am observing low to no conversion in my C-H functionalization reaction. What are the potential causes?
Low or no conversion can be attributed to several factors:
-
Inadequate Activation: The C-H bond may not be sufficiently activated under the chosen reaction conditions. This could be due to an inappropriate catalyst, oxidant, or temperature.
-
Decomposition of Starting Material: The this compound core can be sensitive to harsh reaction conditions. Decomposition may be occurring, leading to a low yield of the desired product.
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting materials or solvents.
-
Atmospheric Conditions: Some reactions, particularly those involving organometallic intermediates, are sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere if required.
Troubleshooting Guides
C3-Halogenation
Issue 1: Poor Regioselectivity between C3 and other positions.
-
Possible Cause: The halogenating agent is too reactive, leading to multiple halogenations or reactions at less favored positions.
-
Troubleshooting Steps:
-
Use a milder halogenating agent: Instead of elemental bromine or chlorine, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for better control.
-
Solvent Effects: The choice of solvent can influence the electrophilicity of the halogenating agent. Acetic acid is a common solvent for these reactions.[3]
-
Temperature Control: Perform the reaction at a lower temperature to increase selectivity.
-
Issue 2: Formation of polyhalogenated products.
-
Possible Cause: Excess halogenating agent or prolonged reaction times.
-
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the halogenating agent.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired product is formed.
-
C3-Arylation
Issue 1: Low yield in palladium-catalyzed C-H arylation.
-
Possible Cause: Inefficient catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand for the palladium catalyst is crucial. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base Selection: The base plays a key role in the C-H activation step. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine.
-
Oxidant/Additive: Some C-H arylation reactions require a silver or copper co-catalyst or an oxidant to regenerate the active palladium species.
-
Issue 2: Homocoupling of the aryl partner.
-
Possible Cause: The rate of reductive elimination to form the desired product is slower than the homocoupling of the arylating agent.
-
Troubleshooting Steps:
-
Temperature Optimization: Adjusting the reaction temperature can alter the relative rates of the desired cross-coupling and undesired homocoupling.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homocoupling reaction.
-
Data Presentation
Table 1: Comparison of Regioselectivity in C3-Functionalization of this compound
| Functionalization | Reagents and Conditions | C3:Other Isomers Ratio | Yield (%) | Reference |
| Bromination | Br₂ in CHCl₃ | Predominantly C3 | Good | [4] |
| Iodination | I₂ in CHCl₃ | Predominantly C3 | Good | [4] |
| Trifluoroethylation | 1,1,1-trifluoro-2-iodoethane, fac-Ir(ppy)₃, visible light | Selective for C3 | 77 | [5] |
| Arylation | Arylboronic acid, glyoxylic acid, DMF, 100 °C | Selective for C3 | Low (10%) | [1] |
| Aminoalkylation | N-phenyltetrahydroisoquinoline, rose bengal, visible light | Selective for C3 | Moderate to Good | [5] |
Experimental Protocols
Protocol 1: C3-Bromination of this compound
This protocol is adapted from the general principles of halogenation of imidazo[1,2-a]pyridines.[4]
-
Dissolution: Dissolve this compound (1.0 mmol) in chloroform (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of bromine (1.0 mmol) in chloroform (5 mL) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible Light-Induced C3-Trifluoroethylation
This protocol is based on the method developed by Xu's research group.[5]
-
Reaction Setup: In a reaction vial, combine this compound (0.2 mmol), 1,1,1-trifluoro-2-iodoethane (0.4 mmol), and fac-Ir(ppy)₃ (1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DMSO) (2 mL) to the vial.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Irradiation: Place the reaction vial under a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purification: After completion, purify the reaction mixture directly by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for C3-halogenation.
Caption: Troubleshooting low yield in C3-arylation.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 2-Methylimidazo[1,2-A]pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of 2-Methylimidazo[1,2-A]pyridine derivatives, primarily focusing on their mechanism of action as modulators of the γ-aminobutyric acid type A (GABAA) receptor. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data and detailed protocols.
The this compound scaffold is a privileged structure in medicinal chemistry, leading to several commercially available drugs.[1] Notable examples include zolpidem, a sedative-hypnotic for insomnia, and alpidem, an anxiolytic.[2][3] These compounds exert their effects by binding to the benzodiazepine site on the GABAA receptor, acting as positive allosteric modulators.[4][5] This enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[6]
Comparison with Alternative GABAA Receptor Modulators
The primary alternatives to this compound derivatives for modulating GABAA receptors are benzodiazepines (e.g., Diazepam) and other non-benzodiazepine "Z-drugs" (e.g., Zaleplon, Eszopiclone). The key distinction lies in their subunit selectivity. While benzodiazepines bind non-selectively to various α subunits of the GABAA receptor, many imidazopyridine derivatives show a preference for the α1 subunit, which is thought to be responsible for sedative effects.[7][8] This selectivity may contribute to a more favorable side-effect profile, with less anxiolytic, myorelaxant, and anticonvulsant activity compared to benzodiazepines.[4]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of selected this compound derivatives and comparator compounds at different GABAA receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) at GABAA Receptor α Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| Imidazopyridines | |||||
| Zolpidem | High Affinity (α1-selective) | Lower Affinity | Lower Affinity | Negligible Affinity | [9] |
| Alpidem | High Affinity (α1-selective) | Lower Affinity | Lower Affinity | Negligible Affinity | [9] |
| Benzodiazepines | |||||
| Diazepam | Non-selective | Non-selective | Non-selective | Non-selective | [10] |
| Other Non-Benzodiazepines | |||||
| Zaleplon | High Affinity (α1-selective) | Lower Affinity | Lower Affinity | Negligible Affinity | [5][11] |
| Eszopiclone | High Affinity (α1-selective) | Lower Affinity | Lower Affinity | Negligible Affinity | [5][11] |
Table 2: Comparative Functional Potency (EC50, µM) and Efficacy (% of GABA response)
| Compound | Receptor Subtype | EC50 (µM) | Efficacy (% of GABA response) | Reference(s) |
| Imidazopyridines | ||||
| Zolpidem | α1β2γ2 | - | Potentiates GABA response | [5][11] |
| Alpidem | α1β2γ2 | - | Potentiates GABA response | [5][11] |
| Benzodiazepines | ||||
| Diazepam | α1β2γ2 | 0.42 | - | [8] |
| Other Non-Benzodiazepines | ||||
| Zaleplon | α1β2γ2 | - | Potentiates GABA response | [5][11] |
| Eszopiclone | α1β2γ2 | - | Potentiates GABA response | [5][11] |
Note: Specific Ki and EC50 values can vary between studies depending on the experimental conditions. The table indicates general affinities and potencies.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.[12]
a. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).[6]
-
Perform a series of centrifugations to isolate the cell membranes containing the GABAA receptors.[6]
-
Resuspend the final membrane pellet in a binding buffer (50 nM Tris-HCl, pH 7.4).[6]
b. Binding Assay:
-
Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil) and varying concentrations of the test compound.[12]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam).[6]
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is quantified using liquid scintillation spectrometry.[6]
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Electrophysiology: Whole-Cell Patch-Clamp for Functional Activity
This technique measures the ion flow through GABAA receptor channels in response to the test compound, providing information on its functional activity (agonist, antagonist, or modulator).[1][7]
a. Cell Preparation:
-
Use cultured neurons or cell lines (e.g., HEK293) expressing specific GABAA receptor subtypes.[8]
-
Plate the cells on coverslips for recording.
b. Recording:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).[1]
-
The cell is voltage-clamped at a specific holding potential (e.g., -70 mV).[8]
-
GABA is applied to the cell to elicit a baseline current.
-
The test compound is then co-applied with GABA, and the change in the current is measured to determine the modulatory effect.[8]
In Vivo Behavioral Models for Sedative-Hypnotic and Anxiolytic Effects
These models assess the physiological and behavioral effects of the compounds in animals.
a. Sedative-Hypnotic Activity:
-
Open-Field Test: Measures locomotor activity and exploratory behavior. A reduction in movement is indicative of sedation.[13][14]
-
Loss of Righting Reflex: The ability of an animal to right itself when placed on its back is assessed after drug administration. The duration of the loss of this reflex indicates hypnotic effect.[15]
b. Anxiolytic Activity:
-
Elevated Plus Maze: This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[16][17]
-
Light-Dark Box Test: This model uses a two-compartment box with a brightly lit and a dark chamber. Anxiolytics increase the time spent in the lit compartment.[17]
Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Mechanism Validation.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel kinase inhibitors, demonstrating significant potential in targeting key signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of the performance of imidazo[1,2-a]pyridine derivatives, with a particular focus on their activity as Phosphoinositide 3-kinase (PI3K) inhibitors, benchmarked against established, clinically relevant kinase inhibitors. All experimental data is presented to facilitate a clear comparison of potency and selectivity.
Quantitative Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine derivatives and a selection of well-characterized PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα
| Compound ID | Chemical Name/Description | PI3Kα IC50 | Reference |
| Compound 2a | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | 670 nM | [1] |
| Compound 2g | Optimized derivative of Compound 2a | 1.8 nM | [1] |
| Compound 12 | Thiazole derivative of Compound 2g | 2.8 nM | [1] |
| Compound 35 | 2,6,8-substituted imidazo[1,2-a]pyridine | 150 nM | [2] |
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Selected PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference(s) |
| ZSTK474 | 16 | 44 | 4.6 - 5 | 49 | [3][4][5] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [6][7][8] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | [2][9][10][11][12] |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 - 19 | 2100 | [13][14][15][16][17] |
Table 3: Cellular Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | A375 (Melanoma) | 0.14 | [1] |
| HeLa (Cervical Cancer) | 0.21 | [1] | |
| Compound 35 | T47D (Breast Cancer) | 7.9 | [2] |
| MCF-7 (Breast Cancer) | 9.4 | [2] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [18] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the enzymatic activity of PI3K and the inhibitory potential of test compounds.
Principle: The assay quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) through a competitive immunoassay. Biotinylated PIP3 tracer competes with the enzymatically produced PIP3 for binding to a GST-tagged GRP1-PH domain, which is detected by a Europium-labeled anti-GST antibody. The proximity of the Europium donor and a streptavidin-allophycocyanin (APC) acceptor (bound to the biotinylated tracer) results in a high FRET signal. As the inhibitor's target, PI3K, produces more PIP3, the tracer is displaced, leading to a decrease in the FRET signal.[4]
Procedure:
-
Reaction Setup: In a 384-well plate, incubate the recombinant PI3K isoform (e.g., PI3Kα, β, δ, or γ) with varying concentrations of the test compound (e.g., a 2-methylimidazo[1,2-a]pyridine derivative).
-
Initiation: Start the kinase reaction by adding a solution containing ATP and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature.
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (biotinylated-PIP3 tracer, GST-GRP1-PH, and Europium-labeled anti-GST antibody).
-
Signal Reading: After an incubation period to reach binding equilibrium, measure the HTRF signal using a plate reader capable of time-resolved fluorescence (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., T47D, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5][6][11][13]
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key kinases within this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. dovepress.com [dovepress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methylimidazo[1,2-A]pyridine and Other Heterocyclic Scaffolds in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioimaging, the selection of a fluorescent probe is paramount to the success of experimental outcomes. The core scaffold of a probe dictates its fundamental photophysical properties, biocompatibility, and suitability for specific applications. This guide provides an objective comparison of the 2-methylimidazo[1,2-a]pyridine scaffold against other widely used heterocyclic systems: fluorescein, rhodamine, cyanine, and BODIPY. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their bioimaging needs.
Introduction to Heterocyclic Scaffolds in Bioimaging
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures, tracking of biomolecules, and monitoring of physiological processes in real-time. The heart of these probes is a heterocyclic scaffold, a ring structure containing atoms of at least two different elements. The nature of this scaffold profoundly influences the probe's brightness, photostability, and interaction with the biological environment.
This compound , a nitrogen-containing fused heterocyclic system, has emerged as a promising scaffold in recent years. Its derivatives have been explored for a range of bioimaging applications, from sensing metal ions and reactive oxygen species to imaging specific organelles and monitoring cellular pathways.[1] This guide will compare its performance characteristics with established and popular heterocyclic scaffolds.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent probe is primarily determined by its photophysical properties. Key parameters include the molar absorptivity (a measure of how strongly it absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), the Stokes shift (the difference between the maximum absorption and emission wavelengths), and photostability.
Below is a comparative summary of the key photophysical properties of representative probes from each scaffold class. It is important to note that these values can be significantly influenced by the specific substituents on the core scaffold and the local environment (e.g., solvent, pH).
| Scaffold Class | Representative Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Imidazo[1,2-a]pyridine | 2-Aryl-3-hydroxymethyl-imidazo[1,2-a]pyridine derivative | ~350-380 | ~400-450 | ~10,000-30,000 | ~0.2-0.6 | ~50-70 |
| Fluorescein | Fluorescein | ~490 | ~515 | ~70,000-90,000 | >0.9 | ~25 |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~110,000 | ~0.3-0.7 | ~25 |
| Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.2-0.3 | ~21 |
| BODIPY | BODIPY FL | ~503 | ~512 | ~80,000 | >0.9 | ~9 |
Key Performance Characteristics: A Head-to-Head Comparison
| Feature | This compound | Fluorescein | Rhodamine | Cyanine | BODIPY |
| Brightness | Moderate | High | Very High | Very High | Very High |
| Photostability | Generally Good | Moderate (Prone to photobleaching) | Good to High | Moderate to Good | High |
| pH Sensitivity | Generally Low | High (Fluorescence is pH-dependent) | Low to Moderate | Low | Low |
| Stokes Shift | Moderate | Small | Small | Small | Very Small |
| Synthetic Accessibility | Relatively straightforward multi-step syntheses | Well-established, straightforward synthesis | Well-established, multi-step synthesis | Complex multi-step synthesis | Multi-step synthesis, can be complex |
| Biocompatibility | Generally good, low cytotoxicity reported for many derivatives[] | Good | Good | Good | Good |
| Targeting Versatility | High; easily functionalized for specific targeting[3] | High; widely used for conjugation | High; widely used for conjugation | High; widely used for conjugation | High; versatile for modification |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent probes. Below are representative protocols for the synthesis and cell imaging application of each class of heterocyclic scaffold.
Synthesis Protocols
1. Synthesis of a Fused Imidazo[1,2-a]pyridine-based Fluorescent Probe
This protocol describes the synthesis of a fused imidazopyridine probe for the detection of Fe³⁺ and Hg²⁺.[3]
-
Step 1: Formylation of 4-methoxyacetophenone. This initial step creates a key intermediate, 3-chloro-3-(4-methoxyphenyl) acrylaldehyde.[3]
-
Step 2: Sonogashira coupling. The product from Step 1 is coupled with phenylacetylene to yield 2-(2-phenylethynyl) benzaldehyde.[3]
-
Step 3: Condensation and cyclization. The benzaldehyde derivative is condensed with o-phenylenediamine in DMF in the presence of acetic acid under reflux conditions. This results in an oxidative cyclization to form the final fused imidazo[1,2-a]pyridine probe.[3]
2. Synthesis of Fluorescein
This is a classic, one-pot synthesis of the fluorescein scaffold.[4]
-
Reaction Setup: A mixture of resorcinol and phthalic anhydride is heated in the presence of a dehydrating agent, such as zinc chloride or concentrated sulfuric acid.
-
Heating: The reaction mixture is heated to a high temperature (typically 180-200°C) to drive the condensation reaction.[4]
-
Purification: The crude product is dissolved in a basic solution and then precipitated by acidification. Further purification can be achieved by recrystallization.[4]
3. Synthesis of Rhodamine B Base
This protocol outlines the synthesis of the widely used rhodamine B scaffold.[5]
-
Condensation: m-diethylaminophenol and phthalic anhydride are heated together at approximately 175°C under an inert atmosphere (e.g., carbon dioxide).[5]
-
Workup: After several hours, the reaction mixture is cooled and poured into water. The pH is adjusted to 12 with a base like sodium hydroxide to precipitate the rhodamine B base.[5]
-
Isolation: The solid product is collected by filtration, washed with water, and dried.[5]
4. Synthesis of a Cyanine Dye (Cy5 derivative)
The synthesis of cyanine dyes is often complex and multi-stepped. This is a general representation of a common strategy.
-
Synthesis of Indolenine Precursors: Two different substituted indolenine precursors are synthesized. One will act as the nucleophile and the other as the electrophile.
-
Condensation: The two precursors are condensed together with a polymethine bridge-forming reagent (e.g., glutaconaldehyde dianil hydrochloride) in a suitable solvent like pyridine or acetic anhydride.
-
Purification: The resulting cyanine dye is typically purified by column chromatography.
5. Synthesis of a BODIPY Dye (BODIPY FL)
The synthesis of the BODIPY core involves the condensation of pyrroles followed by complexation with boron.[]
-
Pyrrole Condensation: Two equivalents of a suitable pyrrole derivative are condensed with an aldehyde or acyl chloride in the presence of an acid catalyst (e.g., trifluoroacetic acid) to form a dipyrromethane or dipyrromethene intermediate.[]
-
Oxidation (if necessary): If a dipyrromethane is formed, it is oxidized to the corresponding dipyrromethene using an oxidizing agent like DDQ or p-chloranil.[]
-
Boron Complexation: The dipyrromethene is then treated with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine or DBU, to form the stable BODIPY core.[][]
Cell Imaging Protocols
1. Live-Cell Imaging with an Imidazo[1,2-a]pyridine-based Probe
This protocol is a general guideline for imaging ions in live cells using a custom-synthesized imidazo[1,2-a]pyridine probe.[3]
-
Cell Culture: Plate HeLa cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with the imidazo[1,2-a]pyridine probe (typically at a concentration of 1-10 µM) in cell culture medium for a specific duration (e.g., 10 minutes).[3]
-
Analyte Addition: For sensing applications, introduce different concentrations of the target ion (e.g., Fe³⁺ or Hg²⁺) to the cells.[3]
-
Imaging: Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
2. Staining of Mitochondria with Rhodamine B
Rhodamine B and its derivatives can be used to stain mitochondria in living cells.[8]
-
Cell Culture: Grow cells (e.g., CHO cells) on coverslips in a petri dish.
-
Staining Solution Preparation: Prepare a working solution of Rhodamine B in a suitable buffer or cell culture medium.
-
Staining: Incubate the cells with the Rhodamine B staining solution. The dye will accumulate in mitochondria with an intact membrane potential, resulting in red punctate staining.[8]
-
Imaging: Observe the cells under a fluorescence microscope. Mitochondrial depolarization can be observed by the release of the dye into the cytoplasm, leading to green fluorescence.[8]
3. Staining of Fixed Cells with BODIPY FL
BODIPY FL can be used to stain various cellular components, including lipids, in fixed cells.[][9]
-
Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS.
-
Staining: Incubate the cells with a working solution of BODIPY FL (e.g., 0.5-5 µM) for 20-60 minutes in the dark.[][9]
-
Washing and Mounting: Wash the cells with PBS and mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Signaling Pathway Visualization
Certain imidazo[1,2-a]pyridine derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for drug development professionals.
PI3K/Akt/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chimique.wordpress.com [chimique.wordpress.com]
- 5. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Validation of Cyanine-Based Dyes for DIGE | Springer Nature Experiments [experiments.springernature.com]
Comparative Cross-Reactivity Profiling of 2-Methylimidazo[1,2-A]pyridine-Based Drugs: A Guide for Researchers
A detailed analysis of the on- and off-target interactions of zolpidem, alpidem, and saripidem, providing essential data for drug development professionals and researchers in neuropharmacology.
This guide offers a comprehensive comparison of the cross-reactivity profiles of three prominent 2-methylimidazo[1,2-a]pyridine-based drugs: zolpidem, alpidem, and saripidem. While all three compounds exert their primary therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, their distinct clinical applications and adverse effect profiles are largely dictated by their differential affinities for various GABA-A receptor subtypes and their interactions with other biological targets. This document summarizes key quantitative binding data, provides detailed experimental methodologies for assessing cross-reactivity, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Binding and Inhibition Profiles
The following tables summarize the available quantitative data on the binding affinities (Ki) of zolpidem, alpidem, and saripidem for different GABA-A receptor α subunits and their inhibitory activity (IC50) against key cytochrome P450 enzymes. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinities (Ki, nM) for GABA-A Receptor α Subtypes
| Drug | α1 | α2 | α3 | α5 | References |
| Zolpidem | 13 - 27 | 160 - 400 | 380 - 400 | >10,000 | [1] |
| Alpidem | ~20 | Lower affinity than α1 | Lower affinity than α1 | No appreciable affinity | [2] |
| Saripidem | High Affinity (ω1 selective) | Data Not Available | Data Not Available | Data Not Available | [3] |
Table 2: Comparative Inhibition of Cytochrome P450 (CYP) Enzymes (IC50, µM)
| Drug | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | References |
| Zolpidem | Weak Inhibition | Negligible Inhibition | Negligible Inhibition | Negligible Inhibition | Negligible Inhibition | Weak Inhibition (~100 µM) | [4][5][6] |
| Alpidem | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Saripidem | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Competition Binding Assay for GABA-A Receptors
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
a. Membrane Preparation:
-
Homogenize rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold buffer.[2]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam or [3H]zolpidem), and varying concentrations of the unlabeled test compound (zolpidem, alpidem, or saripidem).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand (e.g., diazepam).
-
Incubate the plates to allow the binding to reach equilibrium.
c. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a drug to inhibit the activity of major drug-metabolizing CYP enzymes.
a. Incubation:
-
Incubate human liver microsomes with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.) in the presence of a range of concentrations of the test compound.
-
A control incubation without the test compound is also performed.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
b. Termination and Analysis:
-
After a specific incubation time, terminate the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Kinase Profiling Assay (e.g., KinomeScan™)
This assay screens a compound against a large panel of kinases to identify potential off-target interactions.
a. Binding Assay:
-
The test compound is incubated with DNA-tagged kinases.
-
An immobilized, active-site directed ligand is then added to the mixture.
-
The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
b. Data Analysis:
-
The results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
A "hit" is defined as a compound that shows a certain threshold of inhibition (e.g., >65% or >90% inhibition) at a specific concentration.
Mandatory Visualization
Signaling Pathway Diagram
Caption: GABAergic signaling and modulation by this compound drugs.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship Diagram
Caption: Structure-Activity Relationship of Imidazopyridine Drugs at the GABA-A Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of zolpidem on human cytochrome P450 activity, and on transport mediated by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Validation of 2-Methylimidazo[1,2-A]pyridine Anticancer Activity in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of 2-methylimidazo[1,2-a]pyridine derivatives against established cancer therapies in relevant xenograft models. The data presented is compiled from preclinical studies to offer a comprehensive overview of their therapeutic potential.
Comparative Efficacy in Xenograft Models
The in vivo anticancer efficacy of this compound derivatives has been demonstrated in various xenograft models, primarily targeting key oncogenic pathways such as c-Met and PI3K/mTOR. This section compares the performance of these novel compounds with standard-of-care inhibitors.
c-Met Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
One of the lead compounds from the this compound scaffold, compound 22e , has shown significant tumor growth inhibition in a c-Met amplified EBC-1 human non-small cell lung cancer xenograft model.[1] The table below summarizes its efficacy in comparison to other c-Met inhibitors tested in similar models.
| Compound | Target | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 22e | c-Met | EBC-1 | 100 mg/kg, oral, daily | 75% | [1] |
| ABN401 | c-Met | EBC-1 | 25 mg/kg, oral, daily | Significant | |
| Crizotinib | ALK/ROS1/c-Met | Various | 250 mg, oral, twice daily (clinical) | Response observed in ALK/ROS1 rearranged tumors |
Note: The data for different compounds are from separate studies and represent an indirect comparison based on the use of the same or similar xenograft models.
PI3K/mTOR Inhibitors in Colorectal Cancer Xenograft Models
Another class of this compound derivatives has been developed as potent PI3K/mTOR dual inhibitors. Compound 15a has demonstrated significant antitumor activity in HCT116 and HT-29 colorectal cancer xenograft models.[2] The following table provides a comparative overview with the established mTOR inhibitor, Everolimus.
| Compound | Target | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 15a | PI3K/mTOR | HCT116, HT-29 | Not specified | Significant | [2] |
| Everolimus (RAD001) | mTOR | HT-29 | 10 mg/kg, oral, daily | ~40% |
Note: This is an indirect comparison as the data for Compound 15a and Everolimus are from different studies. The specific dosing for Compound 15a was not available in the referenced abstract.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for the key xenograft experiments cited.
EBC-1 Xenograft Model Protocol (for c-Met inhibitors)
-
Cell Culture: EBC-1 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old, are used for the study.
-
Tumor Implantation: EBC-1 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using a digital caliper, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups. The this compound derivative (e.g., Compound 22e) is administered orally at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group. Body weight and general health of the mice are monitored throughout the experiment.
HCT116/HT-29 Xenograft Model Protocol (for PI3K/mTOR inhibitors)
-
Cell Culture: HCT116 or HT-29 human colorectal carcinoma cells are maintained in McCoy's 5A medium (for HT-29) or DMEM (for HCT116) supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Male or female athymic nude mice, 6-8 weeks old, are utilized.
-
Tumor Implantation: A suspension of 5 x 10^6 HCT116 or HT-29 cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured 2-3 times per week with calipers.
-
Treatment: Once tumors are established (e.g., 100-200 mm³), animals are randomized. The investigational PI3K/mTOR inhibitor (e.g., Compound 15a) or a standard drug like Everolimus is administered according to the specified route, dose, and schedule.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints may include analysis of downstream signaling pathways in tumor tissue samples collected at the end of the study.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression. Aberrant c-Met activation leads to the activation of downstream pathways such as RAS/MAPK and PI3K/Akt, promoting cell growth, invasion, and metastasis. This compound-based c-Met inhibitors block the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.
Caption: The c-Met signaling pathway and the inhibitory action of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. This compound-based PI3K/mTOR dual inhibitors target the kinase activity of both PI3K and mTOR, leading to a comprehensive blockade of this critical oncogenic pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory mechanism of this compound compounds.
Experimental Workflow
The in vivo validation of this compound anticancer activity follows a standardized preclinical workflow to assess efficacy and safety.
Caption: A generalized workflow for in vivo validation of anticancer compounds in xenograft models.
References
Comparative study of different synthetic routes to 2-Methylimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its derivatives exhibit a wide range of biological activities, making the development of efficient synthetic routes to access this core structure a topic of significant interest in medicinal and organic chemistry. This guide provides a comparative overview of various synthetic strategies for a key derivative, 2-methylimidazo[1,2-a]pyridine, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through the condensation of 2-aminopyridine with a three-carbon α-haloketone, such as chloroacetone or bromoacetone. Variations of this fundamental reaction, including conventional heating, microwave-assisted synthesis, and catalyst-free conditions, offer different advantages in terms of reaction time, yield, and environmental impact.
| Synthetic Route | Reagents | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Condensation | 2-Aminopyridine, Chloroacetone | NaHCO₃ | Ethanol | Reflux | 6 h | 85 | [1] |
| Microwave-Assisted | 2-Aminopyridine, Bromoacetone | None | None (Neat) | 120 | 5 min | 92 | [2] |
| Catalyst-Free (Conventional) | 2-Aminopyridine, Bromoacetone | None | None (Neat) | 60 | 20 min | 91 | [3] |
| One-Pot (from Acetophenone) | 2-Aminopyridine, Acetophenone, [Bmim]Br₃ | Na₂CO₃ | None (Neat) | Room Temp | 40 min | 82 | [4] |
Experimental Protocols
Classical Condensation Method
This method represents the traditional approach to synthesizing this compound.
Procedure:
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in ethanol (20 mL), add chloroacetone (1.08 g, 11.7 mmol) and sodium bicarbonate (1.34 g, 15.9 mmol).
-
Heat the reaction mixture at reflux for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Microwave-Assisted Catalyst-Free Synthesis
This protocol offers a significant reduction in reaction time and avoids the use of a catalyst and solvent.
Procedure:
-
In a microwave-safe vessel, mix 2-aminopyridine (1.0 g, 10.6 mmol) and bromoacetone (1.6 g, 11.7 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting solid in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Catalyst- and Solvent-Free Conventional Heating
This method provides an environmentally friendly alternative by eliminating both catalyst and solvent, while still achieving a high yield in a short reaction time.[3]
Procedure:
-
Combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) in a reaction vessel.
-
Heat the mixture at 60 °C for 20 minutes with stirring.
-
The reaction mixture will solidify upon completion.
-
Wash the solid product with a suitable solvent such as n-hexane to remove any unreacted starting materials.
-
The product is typically obtained in high purity without the need for further purification.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the reaction mechanism for the condensation of 2-aminopyridine with an α-haloketone.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The reaction mechanism for the formation of this compound.
Conclusion
The synthesis of this compound can be accomplished through several effective methods. For rapid synthesis with high yields, microwave-assisted, catalyst-free, and solvent-free approaches are particularly advantageous, aligning with the principles of green chemistry by reducing reaction times and waste.[2][3] The classical condensation method remains a reliable and robust option, though it requires longer reaction times and the use of a solvent.[1] The choice of synthetic route will ultimately depend on the specific requirements of the laboratory, including available equipment, desired throughput, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic compound.
References
Validating Target Engagement of 2-Methylimidazo[1,2-A]pyridine in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a small molecule interacts with its intended protein target within the complex environment of a living cell is a critical step for validating its mechanism of action and advancing its development. This guide provides an objective comparison of key cellular assays for validating the target engagement of 2-Methylimidazo[1,2-A]pyridine, a scaffold found in molecules with diverse biological activities, including the inhibition of kinases and metabolic enzymes. We present a comparative overview of methodologies, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.
Introduction to this compound and Target Engagement
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in treating a range of diseases, from tuberculosis to cancer. For instance, various imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of targets such as the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in cancer, and QcrB, a component of the electron transport chain in Mycobacterium tuberculosis.[1][2] Additionally, some derivatives of this class have been shown to impact the AKT/mTOR signaling pathway.[3][4]
Validating that a this compound derivative directly binds to its putative target in a cellular context is paramount. This guide focuses on comparing the utility of several state-of-the-art target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and as alternatives, Förster Resonance Energy Transfer (FRET) and Drug Affinity Responsive Target Stability (DARTS).
Comparative Analysis of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output. Below is a summary of the key characteristics of each assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Förster Resonance Energy Transfer (FRET) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein.[5] | Energy transfer between a luciferase-tagged target and a fluorescent tracer.[6] | Energy transfer between two fluorescent proteins fused to interacting partners. | Ligand binding protects the target protein from proteolysis.[7] |
| Requirement for Modification | None (label-free).[5] | Genetic fusion of the target protein to NanoLuc® luciferase.[6] | Genetic fusion of target and partner proteins to fluorescent proteins. | None (label-free).[7] |
| Readout | Western blot, ELISA, or mass spectrometry to quantify soluble protein.[8] | Ratiometric measurement of light emission at two wavelengths.[9] | Ratiometric measurement of fluorescence emission. | Western blot or mass spectrometry to quantify undigested protein.[10] |
| Quantitative Data | EC50 (target engagement), ΔTagg (shift in melting temperature).[11] | IC50 (competition), KD (affinity), residence time.[2][12] | Apparent KD, binding kinetics. | Qualitative or semi-quantitative assessment of target stabilization.[13] |
| Throughput | Low to high, depending on the detection method (Western blot vs. AlphaScreen).[14] | High-throughput compatible.[15] | Moderate to high-throughput with imaging systems. | Low to moderate throughput.[10] |
| Advantages | Label-free, applicable to endogenous proteins in native cellular environments.[5] | Highly sensitive, quantitative, real-time measurements in live cells, can determine affinity and residence time.[2][6] | Can be used to study protein-protein interactions modulated by small molecules in live cells. | Label-free, does not require protein modification, applicable to complex lysates.[10] |
| Limitations | Not all ligand binding events result in a significant thermal shift, can be lower throughput.[8] | Requires genetic modification of the target protein and development of a specific fluorescent tracer.[6] | Requires genetic modification, potential for steric hindrance, lower signal-to-noise than BRET. | Indirect measure of binding, protease accessibility can be influenced by other factors.[10] |
Quantitative Data Summary
The following tables provide representative data for validating the target engagement of a hypothetical this compound-based c-Met inhibitor using CETSA and NanoBRET assays.
Table 1: CETSA Data for a this compound c-Met Inhibitor
This table illustrates the thermal stabilization of the c-Met protein upon binding of the inhibitor. The shift in the apparent melting temperature (Tagg) indicates target engagement.[16]
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 48.5 | - |
| 10 µM c-Met Inhibitor | 54.2 | +5.7 |
Table 2: Isothermal Dose-Response CETSA for a this compound c-Met Inhibitor
This table shows the concentration-dependent stabilization of c-Met at a fixed temperature, allowing for the determination of the cellular EC50 for target engagement.[16]
| Inhibitor Concentration | % c-Met Remaining Soluble (at 52°C) |
| 0 nM | 35 |
| 10 nM | 45 |
| 100 nM | 68 |
| 1 µM | 85 |
| 10 µM | 92 |
| Cellular EC50 | ~80 nM |
Table 3: NanoBRET Target Engagement Data for a this compound c-Met Inhibitor
This table presents data from a NanoBRET competition assay, where the inhibitor displaces a fluorescent tracer from the NanoLuc-c-Met fusion protein, allowing for the determination of the intracellular IC50.[12][17]
| Inhibitor Concentration | NanoBRET Ratio (mBU) | % Inhibition |
| 0 nM | 850 | 0 |
| 1 nM | 830 | 2.4 |
| 10 nM | 750 | 11.8 |
| 100 nM | 450 | 47.1 |
| 1 µM | 150 | 82.4 |
| 10 µM | 50 | 94.1 |
| Intracellular IC50 | ~110 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute their own target engagement studies.
Cellular Thermal Shift Assay (CETSA) Protocol for c-Met
This protocol is adapted from established CETSA methodologies for kinase inhibitors.[11][16]
-
Cell Culture and Treatment:
-
Culture a human cancer cell line endogenously expressing c-Met (e.g., EBC-1) to 80-90% confluency.
-
Harvest cells and resuspend them in a serum-free medium at a concentration of 2 x 106 cells/mL.
-
Treat cells with the this compound c-Met inhibitor or vehicle (DMSO) at the desired concentrations for 1 hour at 37°C.
-
-
Thermal Shift Assay (Melt Curve):
-
Aliquot 50 µL of treated cell suspension into PCR tubes for each temperature point (e.g., 42°C to 60°C in 2°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Isothermal Dose-Response (ITDR):
-
Treat cells with a serial dilution of the inhibitor.
-
Heat all samples at a single, predetermined temperature (e.g., 52°C) for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection:
-
Analyze the amount of soluble c-Met in each sample by Western blotting using a c-Met specific antibody or by a high-throughput method like AlphaScreen.[18]
-
NanoBRET™ Target Engagement Assay Protocol for a Kinase Target
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.[3][9]
-
Cell Preparation and Transfection:
-
On day one, seed HEK293 cells into a 96-well white assay plate.
-
Prepare a transfection mix containing the NanoLuc®-kinase fusion vector and a transfection reagent in Opti-MEM®.
-
Add the transfection mix to the cells and incubate for 20-24 hours.
-
-
Compound and Tracer Addition:
-
On day two, prepare serial dilutions of the this compound inhibitor.
-
Add the diluted inhibitor to the wells containing the transfected cells.
-
Immediately add the NanoBRET™ tracer at the recommended concentration.
-
-
Incubation and Lysis:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
-
Detection:
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This is a generalized protocol for the DARTS assay.[7][10]
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a mild lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with the this compound compound or vehicle (DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample. The optimal protease concentration and digestion time need to be determined empirically.
-
Incubate for a set time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific to the putative target protein.
-
Compare the band intensity of the full-length protein in the compound-treated samples to the vehicle-treated control. Increased band intensity in the presence of the compound suggests target engagement.[13]
-
Visualization of Signaling Pathways and Workflows
To further elucidate the experimental processes and biological context, the following diagrams illustrate key signaling pathways and experimental workflows.
Workflow of the Cellular Thermal Shift Assay (CETSA).
Workflow of the NanoBRET Target Engagement Assay.
Simplified c-Met Signaling Pathway.
Inhibition of the Electron Transport Chain by an Imidazo[1,2-a]pyridine.
Conclusion
Validating the cellular target engagement of this compound derivatives is a crucial step in their development as therapeutic agents. This guide has provided a comparative overview of several powerful techniques, including CETSA, NanoBRET, and DARTS. CETSA offers a label-free approach to confirm target binding in a native cellular context by measuring changes in protein thermal stability.[5] NanoBRET provides a highly sensitive and quantitative method for determining compound affinity and residence time in live cells, though it requires genetic modification of the target protein.[6] DARTS presents another label-free alternative that relies on protection from proteolysis.[10] The choice of assay will depend on the specific research question, available resources, and the properties of the target protein. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate strategy to confidently validate the target engagement of their this compound compounds and advance their drug discovery efforts.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 14. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-Methylimidazo[1,2-A]pyridine Compounds
For Immediate Release
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a series of 2-Methylimidazo[1,2-A]pyridine compounds, a class of molecules with significant therapeutic potential. The following sections present quantitative data from key experiments, detailed experimental protocols, and a visualization of a relevant biological pathway to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the in vitro cyclooxygenase-2 (COX-2) inhibitory activity and the in vivo analgesic efficacy of a selection of imidazo[1,2-a]pyridine derivatives. The data is extracted from a study by Ahmadi et al. (2024), which provides a direct comparison of these two efficacy measures for the same compounds.[1][2]
| Compound ID | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Analgesic Activity (ED50, mg/kg) |
| 5e | 0.05 | Not Reported |
| 5f | 0.05 | Not Reported |
| 5i | Not Reported (Highest Selectivity Index) | Not Reported |
| 5j | 0.05 | 12.38 |
| Celecoxib (Reference) | Not Reported in this study | Not Reported in this study |
Note: A lower IC50 value indicates greater potency in the in vitro assay, while a lower ED50 value signifies higher potency in the in vivo model. Compound 5j , 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, demonstrated high potency in both assays.[1][2]
Signaling Pathway and Experimental Workflow
The anticancer effects of some imidazo[1,2-a]pyridine derivatives have been attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[3][4][5][6][7][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine compounds.
The general workflow for evaluating the efficacy of these compounds involves a multi-step process, from initial in vitro screening to more complex in vivo studies.
Caption: General experimental workflow for efficacy testing of novel compounds.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.
In Vitro COX-2 Inhibitor Screening Assay
This protocol is based on the use of a colorimetric or fluorometric COX inhibitor screening assay kit, such as those available from Cayman Chemical.[9][10][11]
-
Reagent Preparation: Prepare all reagents, including the reaction buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate, according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer.
-
Inhibitor Preparation: Dissolve the test compounds (imidazo[1,2-a]pyridine derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of the test compounds.
-
Assay Procedure:
-
Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add the diluted test compounds or the vehicle control to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specific period (e.g., 2 minutes) at 37°C.
-
-
Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
In Vivo Acetic Acid-Induced Writhing Test
This is a common method for evaluating the peripheral analgesic activity of a compound.[2][12][13]
-
Animals: Use male ICR mice (or a similar strain) weighing 20-25g. House the animals under standard laboratory conditions with free access to food and water. Acclimatize the animals to the experimental environment before testing.
-
Grouping and Dosing:
-
Divide the mice into groups (n=5-6 per group).
-
Administer the test compounds (imidazo[1,2-a]pyridine derivatives) orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Include a control group that receives the vehicle (e.g., saline or a weak acid solution) and a positive control group that receives a known analgesic (e.g., indomethacin).
-
-
Induction of Writhing:
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.[2][13]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each test group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Calculate the ED50 value, which is the dose of the compound that produces a 50% reduction in the number of writhes.
-
This guide highlights the importance of both in vitro and in vivo assays in the preclinical evaluation of this compound compounds. The presented data and protocols provide a framework for the continued investigation and development of this promising class of therapeutic agents.
References
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Navigating the Disposal of 2-Methylimidazo[1,2-a]pyridine: A Step-by-Step Guide for Laboratory Professionals
The primary responsibility for waste classification lies with the chemical waste generator. Based on data from related imidazo[1,2-a]pyridine derivatives, it is prudent to handle 2-Methylimidazo[1,2-a]pyridine as a hazardous substance. For instance, a similar compound, this compound-3-carboxylic acid, is known to cause eye, skin, and respiratory tract irritation[1]. Other pyridine-based compounds exhibit a range of hazards, including toxicity and flammability. Therefore, treating this compound with a high degree of caution is imperative.
Hazard Profile and Data Summary
A formal hazardous waste determination must be conducted by the generating facility. This involves evaluating the chemical against the criteria set forth by the Environmental Protection Agency (EPA) and corresponding state and local regulations. The following table summarizes the likely hazard characteristics based on related compounds.
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritation | May cause irritation upon direct contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Irritation | May cause serious eye irritation. | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE, including:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Collect solid waste, such as residue or contaminated consumables (e.g., weigh boats, wipes), in a designated, compatible hazardous waste container.
-
For solutions, use a separate, compatible liquid waste container. Avoid mixing with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Container Management
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.
Step 4: On-Site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the operator.
-
Ensure secondary containment (such as a spill tray) is in place to capture any potential leaks.
Step 5: Request for Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Follow your facility's specific procedures for requesting disposal, which may involve an online form or a specific tagging process.
Step 6: Spill Management
-
In the event of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Place the cleanup materials into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling 2-Methylimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Methylimidazo[1,2-A]pyridine (CAS No. 934-37-2). The following procedures are compiled to ensure the safety of laboratory personnel and to maintain a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are typically irritants to the skin, eyes, and respiratory system.[1][2] Proper personal protective equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves. Butyl rubber or PVA gloves are recommended for similar pyridine compounds. Nitrile gloves may not be suitable.[3] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. | The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty. Ensure proper fit and training before using a respirator.[3] |
| Protective Clothing | A lab coat or a full chemical-protective suit. | A fully-buttoned lab coat should be worn.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before handling the compound.[3]
-
Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.[1]
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
2. Handling the Compound:
-
All handling of this compound, both in solid and solution form, must be conducted within a chemical fume hood.[3]
-
Avoid the formation of dust when handling the solid material.[1][2]
-
Use the smallest quantity of the substance necessary for the experiment.
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust.[1]
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's emergency response team or environmental health and safety office.
-
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[1][3]
-
Skin Contact: Flush skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] For extensive exposure, remove contaminated clothing and shoes and rinse thoroughly in an emergency shower.[3]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[1][3]
-
Ingestion: Immediately seek medical attention and follow instructions on the Safety Data Sheet (SDS).[3]
Disposal Plan
1. Waste Collection:
-
All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be collected in a designated, sealed, and airtight hazardous waste container.[3]
-
The container must be clearly labeled as hazardous waste, indicating the contents.[3]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[2][3]
-
The storage area should be a designated and secured location.
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



